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  • Product: Methyl 2-cyano-6-methoxyisonicotinate

Core Science & Biosynthesis

Foundational

physical and chemical properties of Methyl 2-cyano-6-methoxyisonicotinate

Executive Summary Methyl 2-cyano-6-methoxyisonicotinate (CAS 853029-94-4) is a highly specialized pyridine derivative utilized primarily as an advanced intermediate in medicinal chemistry.[1] Characterized by its tri-fun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-cyano-6-methoxyisonicotinate (CAS 853029-94-4) is a highly specialized pyridine derivative utilized primarily as an advanced intermediate in medicinal chemistry.[1] Characterized by its tri-functionalized pyridine core—featuring a nitrile, a methyl ester, and a methoxy group—it serves as a versatile scaffold for the synthesis of complex heteroarenes and bioactive pharmaceutical ingredients (APIs).

This guide provides a definitive technical analysis of the compound’s physicochemical properties, validated synthesis protocols, and reactivity profiles. It is designed to support researchers in optimizing yield and ensuring reproducibility in drug discovery workflows.

Chemical Identity & Structural Analysis[1][2][3]

The compound represents a "push-pull" electronic system where the electron-donating methoxy group at C6 counterbalances the electron-withdrawing nitrile (C2) and ester (C4) moieties. This unique electronic distribution makes the C2-position susceptible to nucleophilic attack (via the nitrile) and the C4-position open to acyl substitution, while the pyridine ring itself remains electron-deficient.

PropertyDetail
IUPAC Name Methyl 2-cyano-6-methoxypyridine-4-carboxylate
Common Synonyms Methyl 2-cyano-6-methoxyisonicotinate; 2-Cyano-6-methoxyisonicotinic acid methyl ester
CAS Number 853029-94-4
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
SMILES COC(=O)C1=CC(OC)=NC(C#N)=C1
InChI Key FXWZHLVJDHXTFX-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models.

PropertyValueSource/Note
Appearance White to off-white solidExperimental [1]
Melting Point 132.5 – 133.2 °CExperimental (Recrystallized from DCM/Petroleum ether) [1]
Boiling Point ~330 °C (Predicted)Calculated @ 760 mmHg
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Slightly soluble in waterLipophilic nature dominates
LogP 0.75Predicted (Consensus)
PSA 72.2 ŲPolar Surface Area

Scientist’s Note: The melting point is a critical purity indicator. Crude samples often exhibit a depressed range (125–130 °C). Recrystallization from a Dichloromethane (DCM)/Light Petroleum system is the standard purification method to achieve the reported sharp melting range.

Synthetic Routes & Manufacturing

The synthesis of Methyl 2-cyano-6-methoxyisonicotinate is non-trivial due to the need to introduce the cyano group without hydrolyzing the ester or cleaving the methoxy ether. The most robust route utilizes a Rosenmund-von Braun cyanation on a brominated precursor.

Validated Synthesis Protocol

Precursor: Methyl 2-bromo-6-methoxypyridine-4-carboxylate Reagent: Copper(I) Cyanide (CuCN) Solvent: Anhydrous DMF[2]

Step-by-Step Methodology:
  • Setup: In a dry reaction vessel flushed with nitrogen, dissolve methyl 2-bromo-6-methoxypyridine-4-carboxylate (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add Copper(I) cyanide (4.4 eq). Note: Excess CuCN is required to drive the equilibrium forward and overcome the formation of stable Cu-complexes.

  • Reaction: Heat the mixture to reflux at 150 °C for 48 hours .

    • Critical Control Point: Monitor via TLC or LC-MS. The starting bromide is distinct from the product. Do not overheat beyond 160 °C to prevent thermal decomposition of the nitrile.

  • Quenching (The Oxidative Workup):

    • Cool the reaction to room temperature.[3][4][5]

    • Why this step matters: The product forms a stable complex with copper salts. Simple water extraction will result in poor yield.

    • Pour the mixture into a solution of Iron(III) chloride hexahydrate (FeCl₃·6H₂O) and concentrated HCl in methanol.[2]

    • Heat this quenching mixture at 70 °C for 20 minutes . This oxidizes the Cu(I) species, breaking the coordination complex and releasing the free organic nitrile.

  • Extraction: Cool and extract with DCM. Wash the organic layer with water and brine.[6]

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel column chromatography (Eluent: DCM/Light Petroleum).

Synthesis Workflow Diagram

SynthesisRoute Start 2,6-Dibromopyridine- 4-carboxylic acid Inter1 2-Bromo-6-methoxy- pyridine-4-carboxylic acid Start->Inter1 NaOMe, MeOH Reflux, 48h (Nucleophilic Subst.) Inter2 Methyl 2-bromo-6-methoxy- pyridine-4-carboxylate Inter1->Inter2 H2SO4, MeOH 60°C, 5h (Fischer Esterification) Final Methyl 2-cyano-6-methoxy- isonicotinate Inter2->Final CuCN, DMF 150°C, 48h (Rosenmund-von Braun) Workup CRITICAL WORKUP: FeCl3/HCl oxidative decomplexation required to release product. Inter2->Workup Workup->Final

Figure 1: Step-wise synthetic pathway from commercially available starting materials to the target nitrile, highlighting the critical intermediate steps.

Reactivity & Applications in Drug Design[10]

Reactivity Profile

This molecule acts as a "chemical chameleon" in synthesis:

  • Nitrile Group (-CN): Can be hydrolyzed to a primary amide (using H₂O₂/Base) or a carboxylic acid. Alternatively, reduction (H₂/Pd or LiAlH₄) yields the aminomethyl group, a common linker in kinase inhibitors.

  • Ester Group (-COOMe): Standard electrophile for amidation reactions. It reacts with primary amines to form amides, often used to attach the pyridine core to larger pharmacophores.

  • Methoxy Group (-OMe): Acts as a protecting group for the pyridone. Demethylation (using HBr or BBr₃) reveals the 2-pyridone tautomer, a privileged structure in antiviral and anticancer drugs.

Case Study: Radical Cascade Cyclization

In a key study by the Royal Society of Chemistry, this compound was used as a radical acceptor. The cyano group activates the pyridine ring, facilitating the addition of iminyl radicals. This reactivity is exploited to synthesize fused heterocycles (e.g., naphthyridines) which are difficult to access via traditional condensation chemistry [1].

Handling, Safety & Storage

Hazard Classification:

  • Acute Toxicity: Nitriles are toxic by ingestion and inhalation. Metabolizes to release cyanide ions in vivo.

  • Irritant: Causes skin and eye irritation.

Storage Protocols:

  • Temperature: Store at 2–8 °C (Refrigerate).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) to prevent moisture-induced hydrolysis of the ester.

  • Stability: Stable for >2 years if stored properly. Avoid contact with strong oxidizers and strong acids (unless intended for hydrolysis).

References

  • Synthesis and Characterization

    • Title: Synthesis of heteroarenes using cascade radical cyclis
    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.
    • Data: Experimental MP, NMR, and detailed synthesis protocol (Method 13).
    • URL:[Link]

  • Chemical Property Verification

    • Source: PubChem & AK Scientific C
    • URL:[Link]

  • Mechanistic Context (Cyanation)

    • Title: General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2.[7]

    • Source: Organic Chemistry Portal (Comparison of CuCN vs Zn(CN)2 methods).
    • URL:[Link]

Sources

Exploratory

Spectroscopic Data for CAS Number 853029-94-4: An In-Depth Technical Guide

An Investigative Analysis for Researchers, Scientists, and Drug Development Professionals Executive Summary The identity of the chemical compound associated with CAS number 853029-94-4 presents a notable ambiguity in pub...

Author: BenchChem Technical Support Team. Date: February 2026

An Investigative Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identity of the chemical compound associated with CAS number 853029-94-4 presents a notable ambiguity in public databases, with credible sources pointing to two distinct structures: Methyl 2-cyano-6-methoxyisonicotinate and 4-(Trifluoromethyl)nicotinonitrile . This guide provides a comprehensive analysis of the spectroscopic data for both potential candidates, addressing the existing discrepancy and offering a detailed technical overview for research and development purposes. While a definitive, publicly available spectroscopic record directly linked to CAS number 853029-94-4 remains elusive, this whitepaper synthesizes predicted spectral characteristics based on established principles and data from structurally analogous compounds. Furthermore, it outlines the experimental protocols necessary for acquiring and interpreting the spectroscopic data, thereby empowering researchers to definitively identify their substance of interest.

The Ambiguity of CAS Number 853029-94-4

A thorough investigation reveals conflicting information regarding the compound assigned to CAS number 853029-94-4. Several chemical suppliers list Methyl 2-cyano-6-methoxyisonicotinate under this identifier. Conversely, patent literature concerning the synthesis of 4-(Trifluoromethyl)nicotinic acid suggests that 4-(Trifluoromethyl)nicotinonitrile , an intermediate in the synthetic pathway, may be associated with this CAS number. This discrepancy necessitates a dual-pronged approach to providing a useful technical guide. This document will, therefore, treat both compounds as potential candidates and provide a detailed spectroscopic analysis for each.

Spectroscopic Profile of Candidate 1: Methyl 2-cyano-6-methoxyisonicotinate

Chemical Structure:

Molecular Formula: C₉H₈N₂O₃

Molecular Weight: 192.17 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of Methyl 2-cyano-6-methoxyisonicotinate is expected to show distinct signals for the aromatic protons and the two methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 2-cyano-6-methoxyisonicotinate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2Singlet1HH-5 (Pyridine ring)The proton at position 5 is flanked by a cyano and a methoxy group, leading to a downfield shift.
~7.6-7.8Singlet1HH-3 (Pyridine ring)The proton at position 3 is adjacent to the ester group and the nitrogen atom, resulting in a downfield shift.
~4.0Singlet3H-OCH₃ (Methoxy)Methoxy group protons typically appear in this region.
~3.9Singlet3H-OCH₃ (Ester)Ester methyl protons are also found in this chemical shift range.

Note: Predicted chemical shifts are based on the analysis of substituted pyridine and isonicotinate derivatives. Actual values may vary depending on the solvent and experimental conditions.

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 2-cyano-6-methoxyisonicotinate

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (Ester)The carbonyl carbon of the ester group is expected in this downfield region.
~160C-6 (Pyridine ring)The carbon atom attached to the methoxy group will be significantly deshielded.
~150C-2 (Pyridine ring)The carbon atom attached to the cyano group will also be deshielded.
~140C-4 (Pyridine ring)The quaternary carbon of the pyridine ring.
~117C≡N (Cyano)The carbon of the nitrile group typically appears in this region.
~115C-5 (Pyridine ring)Aromatic carbon chemical shift.
~110C-3 (Pyridine ring)Aromatic carbon chemical shift.
~55-OCH₃ (Methoxy)Methoxy carbon chemical shift.
~53-OCH₃ (Ester)Ester methyl carbon chemical shift.

Note: Predicted values are derived from established ranges for similar functional groups and substituted pyridine rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for Methyl 2-cyano-6-methoxyisonicotinate

Frequency (cm⁻¹)IntensityAssignmentRationale
~2230Medium, SharpC≡N StretchCharacteristic stretching vibration for a nitrile group.
~1730Strong, SharpC=O Stretch (Ester)Typical carbonyl stretch for an ester.
~1600, ~1470Medium-StrongC=C and C=N StretchAromatic ring vibrations of the pyridine nucleus.
~1250StrongC-O Stretch (Ester)Asymmetric C-O-C stretching of the ester.
~1030MediumC-O Stretch (Methoxy)C-O stretching of the methoxy group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 192

  • Key Fragments:

    • m/z = 161 ([M - OCH₃]⁺): Loss of the methoxy radical from the ester.

    • m/z = 133 ([M - COOCH₃]⁺): Loss of the carbomethoxy group.

    • Loss of CO, CN, and other small fragments from the pyridine ring structure.

Spectroscopic Profile of Candidate 2: 4-(Trifluoromethyl)nicotinonitrile

Chemical Structure:

Molecular Formula: C₇H₃F₃N₂

Molecular Weight: 172.11 g/mol

CAS Number: 13600-43-6[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the trifluoromethyl group will introduce characteristic splitting patterns in the NMR spectra.

The proton NMR spectrum of 4-(Trifluoromethyl)nicotinonitrile will show three signals corresponding to the aromatic protons on the pyridine ring.

Table 4: Predicted ¹H NMR Chemical Shifts for 4-(Trifluoromethyl)nicotinonitrile

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~8.9Singlet-1HH-2 (Pyridine ring)The proton at position 2 is deshielded by the adjacent nitrogen and the electron-withdrawing trifluoromethyl group.
~8.8Doublet~51HH-6 (Pyridine ring)The proton at position 6 is coupled to the proton at position 5.
~7.7Doublet~51HH-5 (Pyridine ring)The proton at position 5 is coupled to the proton at position 6.

Note: The trifluoromethyl group can cause long-range coupling, which may result in further fine splitting of the signals.

The carbon-13 NMR spectrum will be characterized by the large C-F coupling constants of the trifluoromethyl group.

Table 5: Predicted ¹³C NMR Chemical Shifts for 4-(Trifluoromethyl)nicotinonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | ~155 | Singlet | - | C-2 (Pyridine ring) | Deshielded by the adjacent nitrogen. | | ~152 | Singlet | - | C-6 (Pyridine ring) | Deshielded by the adjacent nitrogen. | | ~135 | Quartet | ~35 | C-4 (Pyridine ring) | The carbon directly attached to the CF₃ group will show a quartet due to one-bond C-F coupling. | | ~125 | Quartet | ~275 | -CF₃ | The carbon of the trifluoromethyl group will exhibit a large one-bond C-F coupling constant. | | ~120 | Singlet | - | C-5 (Pyridine ring) | Aromatic carbon chemical shift. | | ~116 | Singlet | - | C≡N (Cyano) | Nitrile carbon chemical shift. | | ~110 | Singlet | - | C-3 (Pyridine ring) | The carbon attached to the cyano group. |

Note: The coupling constants are approximate and can vary. The carbon signals of the pyridine ring may also show smaller long-range C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the nitrile and trifluoromethyl groups.

Table 6: Predicted IR Absorption Frequencies for 4-(Trifluoromethyl)nicotinonitrile

Frequency (cm⁻¹)IntensityAssignmentRationale
~2235Medium, SharpC≡N StretchCharacteristic stretching vibration for a nitrile group.
~1600, ~1480MediumC=C and C=N StretchAromatic ring vibrations.
~1320StrongC-F Stretch (Symmetric)Strong absorption typical for trifluoromethyl groups.
~1150StrongC-F Stretch (Asymmetric)Strong absorption typical for trifluoromethyl groups.
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion and characteristic fragmentation patterns involving the loss of the trifluoromethyl group.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 172

  • Key Fragments:

    • m/z = 153 ([M - F]⁺): Loss of a fluorine atom.

    • m/z = 103 ([M - CF₃]⁺): Loss of the trifluoromethyl radical, which is expected to be a prominent peak.

    • Loss of HCN from the pyridine ring.

Experimental Protocols

To resolve the identity of a sample labeled with CAS number 853029-94-4, the following standardized experimental protocols are recommended.

NMR Spectroscopy

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample B Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a 5 mm NMR tube B->C D Acquire ¹H NMR spectrum C->D E Acquire ¹³C NMR spectrum C->E F Process spectra (Fourier transform, phase correction, baseline correction) D->F E->F G Integrate ¹H signals and determine chemical shifts and coupling constants F->G H Determine ¹³C chemical shifts and multiplicities F->H I Compare experimental data with predicted spectra G->I H->I

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Background Scan: Ensure the ATR crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted frequencies.

Mass Spectrometry

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_interp Data Interpretation A Introduce sample into the mass spectrometer (e.g., direct infusion or via GC/LC) B Ionize the sample (e.g., Electron Ionization - EI) A->B C Separate ions based on their mass-to-charge ratio (m/z) B->C D Detect the ions C->D E Generate mass spectrum D->E F Identify the molecular ion peak E->F G Analyze the fragmentation pattern F->G H Compare with predicted fragmentation G->H

Caption: General workflow for mass spectrometry analysis.

Conclusion

The ambiguity surrounding CAS number 853029-94-4 underscores the importance of rigorous spectroscopic characterization in chemical research and development. While this guide provides a detailed predictive analysis for both Methyl 2-cyano-6-methoxyisonicotinate and 4-(Trifluoromethyl)nicotinonitrile, experimental verification is paramount. By following the outlined protocols, researchers can confidently determine the identity of their sample and ensure the integrity of their subsequent work. This in-depth guide serves as a valuable resource for navigating the spectroscopic analysis of these and related pyridine derivatives.

References

  • Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition. (URL: )
  • Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable. (URL: [Link])

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. (URL: [Link])

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (URL: [Link])

  • The infrared spectra of some esters, nitriles, and ester-nitriles - RSC Publishing. (URL: [Link])

  • Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis - ResearchGate. (URL: [Link])

  • Microwave spectroscopy of 2-(trifluoromethyl)pyridine⋯water complex: Molecular structure and hydrogen bond - AIP Publishing. (URL: [Link])

  • Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. - J-Stage. (URL: [Link])

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. (URL: [Link])

  • Analysis of the NMR Spectrum of Pyridine - AIP Publishing - American Institute of Physics. (URL: [Link])

  • Proton magnetic resonance spectra of several 2-substituted pyridines - ACS Publications. (URL: [Link])

  • Pyridine - Wikipedia. (URL: [Link])

Sources

Foundational

An In-depth Technical Guide to the NMR and Mass Spectrometry of Methyl 2-cyano-6-methoxyisonicotinate

Abstract This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of methyl 2-cyano-6-methoxyisonicotinate, a substituted pyridine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of methyl 2-cyano-6-methoxyisonicotinate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific compound, this guide synthesizes information from analogous structures and foundational spectroscopic principles to predict its spectral behavior. We present detailed theoretical analyses of its ¹H and ¹³C NMR spectra, and its likely mass spectrometric fragmentation pathways. Furthermore, this document outlines robust, self-validating experimental protocols for the acquisition of high-quality NMR and MS data, designed to provide definitive structural confirmation. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Introduction: The Significance of Methyl 2-cyano-6-methoxyisonicotinate

Substituted pyridine scaffolds are privileged structures in drug discovery and development, owing to their ability to engage in a wide range of biological interactions. The unique electronic and steric properties imparted by various substituents allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. Methyl 2-cyano-6-methoxyisonicotinate incorporates several key functional groups: a pyridine core, a cyano group, a methoxy group, and a methyl ester. This combination of functionalities suggests potential applications as a versatile synthetic intermediate or as a pharmacologically active agent itself.

Accurate and unambiguous structural elucidation is a cornerstone of chemical research and development. NMR spectroscopy and mass spectrometry are indispensable tools in this endeavor, providing detailed information about a molecule's atomic connectivity and overall composition. This guide delves into the theoretical and practical aspects of applying these techniques to the specific case of methyl 2-cyano-6-methoxyisonicotinate.

Predicted ¹H and ¹³C NMR Spectroscopic Analysis

Due to a lack of publicly available experimental spectra for methyl 2-cyano-6-methoxyisonicotinate, the following analysis is based on established principles of NMR spectroscopy and data from structurally related compounds. The predictions provided herein offer a robust starting point for the interpretation of experimentally acquired data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of methyl 2-cyano-6-methoxyisonicotinate is expected to exhibit three distinct signals in the aromatic region, corresponding to the two pyridine ring protons, and two signals in the aliphatic region from the methoxy and methyl ester protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 2-cyano-6-methoxyisonicotinate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridine-H (H-3)7.8 - 8.2Singlet (or narrow doublet)1HDeshielded by the adjacent electron-withdrawing cyano group and the ring nitrogen.
Pyridine-H (H-5)7.0 - 7.4Singlet (or narrow doublet)1HShielded by the electron-donating methoxy group.
Methoxy (-OCH₃)3.9 - 4.1Singlet3HTypical chemical shift for a methoxy group attached to an aromatic ring.
Methyl Ester (-COOCH₃)3.8 - 4.0Singlet3HCharacteristic chemical shift for a methyl ester.

Causality behind Predictions: The chemical shifts of the pyridine protons are influenced by the electronic effects of the substituents. The cyano group at the 2-position is strongly electron-withdrawing, causing a significant downfield shift (deshielding) of the adjacent H-3 proton. Conversely, the methoxy group at the 6-position is electron-donating, leading to an upfield shift (shielding) of the adjacent H-5 proton. The methyl protons of the methoxy and methyl ester groups are expected to appear as sharp singlets in their characteristic regions.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum is predicted to show eight distinct signals, corresponding to the six carbons of the substituted pyridine ring and the two carbons of the methyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 2-cyano-6-methoxyisonicotinate

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)164 - 168Typical range for an ester carbonyl carbon.
C-6 (C-OCH₃)160 - 165Downfield shift due to the directly attached electronegative oxygen.
C-2 (C-CN)145 - 150Influenced by the cyano group and the ring nitrogen.
C-4 (C-COOCH₃)138 - 142Quaternary carbon attached to the ester group.
C-5110 - 115Shielded by the adjacent electron-donating methoxy group.
C-3115 - 120Influenced by the adjacent electron-withdrawing cyano group.
C≡N (Cyano)115 - 120Characteristic chemical shift for a nitrile carbon.
-OCH₃53 - 56Typical range for a methoxy carbon.
-COOCH₃52 - 55Typical range for a methyl ester carbon.

Causality behind Predictions: The chemical shifts of the pyridine ring carbons are dictated by the nature and position of the substituents. The carbons directly attached to the electron-withdrawing cyano group (C-2) and the ester group (C-4), as well as the carbon bearing the methoxy group (C-6), are expected to be the most downfield in the aromatic region. The cyano carbon itself will also have a characteristic chemical shift. The remaining pyridine carbons (C-3 and C-5) will be influenced by the electronic effects of the neighboring substituents. The methyl carbons of the methoxy and ester groups will appear in the typical upfield region.

Predicted Mass Spectrometric Fragmentation

Electron ionization mass spectrometry (EI-MS) of methyl 2-cyano-6-methoxyisonicotinate is expected to produce a distinct molecular ion peak (M⁺) and a series of characteristic fragment ions. The fragmentation pattern will be governed by the relative stabilities of the resulting ions and neutral losses.

Table 3: Predicted Key Mass Spectrometric Fragments for Methyl 2-cyano-6-methoxyisonicotinate

m/zProposed FragmentPlausible Neutral Loss
192[M]⁺-
177[M - CH₃]⁺Loss of a methyl radical from the methoxy or ester group.
161[M - OCH₃]⁺Loss of a methoxy radical.
133[M - COOCH₃]⁺Loss of the carbomethoxy group.
105[M - COOCH₃ - CO]⁺Subsequent loss of carbon monoxide.

Causality behind Fragmentation: The molecular ion is expected to be reasonably stable due to the aromatic nature of the pyridine ring. The primary fragmentation pathways will likely involve the loss of substituents. Alpha-cleavage of the ester group to lose the methoxy radical (·OCH₃) or the entire carbomethoxy group (·COOCH₃) are common fragmentation pathways for esters.[1] Loss of a methyl radical from the methoxy group is also a plausible initial fragmentation step. Subsequent fragmentation of the pyridine ring can also occur, but the initial losses of the substituents are expected to be the most prominent features of the spectrum.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, unambiguous data, the following detailed protocols are recommended. These protocols are designed to be self-validating by incorporating steps for proper sample preparation, instrument calibration, and data processing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of methyl 2-cyano-6-methoxyisonicotinate.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

    • Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

    • Calibrate the pulse widths for both ¹H and ¹³C nuclei to ensure accurate signal intensities and quantitative measurements where necessary.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Use a sufficient number of scans and a suitable relaxation delay to ensure the detection of all carbon signals, including quaternary carbons.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • For further structural confirmation, consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of methyl 2-cyano-6-methoxyisonicotinate.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation and Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). GC-MS is preferred for its ability to separate the analyte from any impurities.

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range that will encompass the expected molecular ion and fragment ions (e.g., m/z 50-300).

    • Acquire a sufficient number of scans to obtain a representative mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

    • For high-resolution mass spectrometry (HRMS), determine the accurate mass of the molecular ion to confirm the elemental composition.

Visualizing the Molecular Structure and Predicted Data

A clear visual representation can aid in understanding the relationship between the molecular structure and its spectroscopic properties.

Figure 1: Molecular structure and predicted NMR and MS data for methyl 2-cyano-6-methoxyisonicotinate.

Conclusion

This technical guide provides a foundational understanding of the expected NMR and mass spectrometric characteristics of methyl 2-cyano-6-methoxyisonicotinate. By leveraging data from analogous structures and fundamental spectroscopic principles, we have presented a detailed predictive analysis of its ¹H and ¹³C NMR spectra and its mass spectrometric fragmentation. The outlined experimental protocols offer a robust framework for obtaining high-quality data to confirm these predictions and definitively elucidate the structure of this and related novel compounds. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the efficient and accurate characterization of new chemical entities.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Foundational

potential starting materials for the synthesis of Methyl 2-cyano-6-methoxyisonicotinate

An In-depth Technical Guide to the Synthesis of Methyl 2-cyano-6-methoxyisonicotinate: Potential Starting Materials and Strategic Approaches Introduction Methyl 2-cyano-6-methoxyisonicotinate is a highly functionalized p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-cyano-6-methoxyisonicotinate: Potential Starting Materials and Strategic Approaches

Introduction

Methyl 2-cyano-6-methoxyisonicotinate is a highly functionalized pyridine derivative. Such scaffolds are of significant interest to researchers in medicinal and agrochemical chemistry, where the unique electronic and steric properties of substituted pyridines are leveraged to create novel bioactive molecules.[1] The isonicotinate backbone, featuring a cyano group at the 2-position and a methoxy group at the 6-position, presents a versatile platform for further chemical modification. The cyano group can be readily transformed into amines, amides, or carboxylic acids, while the methoxy group can modulate the electronic character of the ring or serve as a potential leaving group.

This technical guide provides a comprehensive overview of the potential starting materials and synthetic strategies for the preparation of Methyl 2-cyano-6-methoxyisonicotinate. We will explore several logical pathways, moving from the functionalization of pre-existing pyridine cores to the de novo construction of the heterocyclic ring. The causality behind experimental choices, detailed protocols for key transformations, and a comparative analysis of the routes are presented to aid researchers in selecting the most suitable approach for their specific needs.

Strategy 1: Functionalization of a Pre-Formed Pyridine Core via Nucleophilic Aromatic Substitution (SNAr)

The most direct and common approach to synthesizing polysubstituted pyridines involves the sequential functionalization of a suitable pyridine precursor. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when bearing good leaving groups (e.g., halogens) at the 2-, 4-, or 6-positions.

The Premier Route: Cyanation of a Monohalogenated Precursor

Logically, the most efficient synthesis begins with a starting material that already incorporates the majority of the target's structural features. Methyl 2-chloro-6-methoxypyridine-4-carboxylate represents an ideal and commercially available[2] precursor for this strategy. The synthesis then simplifies to a single, high-yielding cyanation step.

The core principle involves the displacement of the chloride at the 2-position by a cyanide nucleophile. The pyridine nitrogen and the ester group at the 4-position activate the 2-position towards nucleophilic attack, facilitating the substitution.

Route_1_1 start Methyl 2-chloro-6-methoxypyridine-4-carboxylate product Methyl 2-cyano-6-methoxyisonicotinate start->product Cyanide Source (e.g., NaCN, KCN, Zn(CN)₂) Catalyst (e.g., Phase Transfer Catalyst) Solvent (e.g., DMSO, DMF)

Caption: Cyanation of a 2-chloro-6-methoxypyridine precursor.

Causality of Experimental Choices:

  • Cyanide Source: While simple alkali metal cyanides like KCN or NaCN are cost-effective, their use can sometimes lead to side reactions or require harsh conditions. Zinc cyanide (Zn(CN)₂) is often a milder and more selective reagent.[3][4] Heavy metal cyanides, such as cuprous cyanide (CuCN), are also effective but generate toxic waste streams.[5]

  • Catalyst: For reactions involving alkali metal cyanides, a phase-transfer catalyst (e.g., tetrabutylammonium bromide or Aliquat 336) can be crucial, especially in biphasic systems, to shuttle the cyanide anion into the organic phase.[5]

  • Solvent: Polar aprotic solvents like DMSO, DMF, or propionitrile are preferred as they effectively solvate the cation of the cyanide salt while leaving the cyanide anion highly nucleophilic.[5][6]

Experimental Protocol: Cyanation using a Phase-Transfer Catalyst

This protocol is adapted from procedures for the cyanation of similar 2-halopyridine systems.[5]

  • To a stirred mixture of Methyl 2-chloro-6-methoxypyridine-4-carboxylate (1.0 eq) and a phase-transfer catalyst such as tricaprylylmethylammonium chloride (Aliquat 336, 0.05 eq) in an aqueous solvent system, add a solution of potassium cyanide (1.2 eq) in water over 1 hour at 30°C.

  • Maintain stirring at this temperature for 4-6 hours, monitoring the reaction progress by HPLC or TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. If an organic solvent was used, separate the lower organic phase. If the reaction was run in a primarily aqueous system, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic phase with an aqueous sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Methyl 2-cyano-6-methoxyisonicotinate.

A Two-Step Approach from Dihalogenated Pyridines

An alternative, though more lengthy, route begins with a symmetrically substituted precursor like 2,6-dichloropyridine-4-carboxylic acid [7] or its corresponding methyl ester. This strategy relies on the differential reactivity of the two chlorine atoms to achieve selective, sequential substitution.

The first step typically involves methoxylation. The substitution of one chloro group with sodium methoxide yields the intermediate Methyl 2-chloro-6-methoxypyridine-4-carboxylate, which then proceeds to the cyanation step as described in the previous section.

Route_1_2 cluster_0 Step 1: Selective Methoxylation cluster_1 Step 2: Cyanation start Methyl 2,6-dichloropyridine-4-carboxylate intermediate Methyl 2-chloro-6-methoxypyridine-4-carboxylate start->intermediate NaOMe (1.0 eq) Dioxane or Methanol Reflux product Methyl 2-cyano-6-methoxyisonicotinate intermediate_2 Methyl 2-chloro-6-methoxypyridine-4-carboxylate intermediate_2->product Cyanide Source Catalyst, Solvent

Caption: Two-step synthesis from a 2,6-dichloropyridine precursor.

Causality of Experimental Choices:

  • Selective Monosubstitution: Achieving selective monosubstitution with sodium methoxide is critical. Using one equivalent of the nucleophile at a controlled temperature is key. The introduction of the first electron-donating methoxy group deactivates the ring slightly towards further nucleophilic attack, aiding in selectivity. A similar selective substitution is known for 2-amino-4,6-dichloropyrimidine.[8]

  • Esterification: If starting with the dicarboxylic acid, an initial esterification step (e.g., using methanol and a strong acid catalyst like H₂SO₄) is required.[9][10] Performing this first avoids potential complications of the acid group with the basic nucleophiles used in the substitution steps.

Strategy 2: C-H Functionalization via Pyridine N-Oxides

The activation of pyridine rings through N-oxidation is a classic and powerful strategy in heterocyclic chemistry.[4][11] The N-oxide moiety activates the 2- and 4-positions for both nucleophilic and electrophilic attack and can be easily removed later if needed. This approach allows for the direct introduction of a cyano group onto a non-halogenated pyridine ring.

This strategy would likely begin with Methyl 6-methoxyisonicotinate . This precursor would first be oxidized to the corresponding N-oxide, followed by a direct cyanation reaction.

Route_2 start Methyl 6-methoxyisonicotinate n_oxide Methyl 6-methoxyisonicotinate N-oxide start->n_oxide Oxidizing Agent (e.g., m-CPBA, H₂O₂) product Methyl 2-cyano-6-methoxyisonicotinate n_oxide->product TMSCN Activating Agent (e.g., (CH₃)₂NCOCl, TMG)

Caption: Synthesis via activation and cyanation of a pyridine N-oxide.

Causality of Experimental Choices:

  • N-Oxidation: Standard oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are effective for forming the N-oxide.

  • Cyanation Reagents: The Reissert-Henze reaction is the classic method for cyanating pyridine N-oxides. Modern variations often use trimethylsilyl cyanide (TMSCN) in the presence of an activating agent like dimethylcarbamoyl chloride or a non-nucleophilic base like N,N,N',N'-tetramethylguanidine (TMG).[3][12] This combination forms a highly reactive intermediate that readily accepts the cyanide nucleophile at the 2-position, followed by elimination to restore aromaticity. This method offers high regioselectivity for the 2-position.[12]

Experimental Protocol: Direct Cyanation of a Pyridine N-Oxide

This protocol is a general procedure adapted from the literature for the ortho-cyanation of N-oxides.[12]

  • N-Oxidation: Dissolve Methyl 6-methoxyisonicotinate (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add m-CPBA (1.2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated sodium bicarbonate solution, extract with DCM, dry the organic layers over Na₂SO₄, and concentrate to obtain the crude N-oxide, which may be used directly in the next step.

  • Cyanation: To a solution of the crude Methyl 6-methoxyisonicotinate N-oxide (1.0 eq) in a dry solvent such as ethyl acetate or dichloromethane (0.25 M), add trimethylsilyl cyanide (TMSCN, 3.0 eq) and N,N,N',N'-tetramethylguanidine (TMG, 2.0 eq).

  • Stir the mixture at room temperature for 12 hours. Add a second portion of TMSCN (3.0 eq).

  • Continue stirring for an additional 24-36 hours, monitoring for completion by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with dichloromethane (3x), combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford Methyl 2-cyano-6-methoxyisonicotinate.

Strategy 3: De Novo Pyridine Ring Synthesis

Constructing the pyridine ring from acyclic precursors is a fundamental strategy in heterocyclic synthesis, though often more complex for highly substituted targets compared to functionalizing an existing ring. For the target molecule, a condensation reaction could theoretically be employed.

For instance, a variation of the Guareschi-Thorpe condensation could be envisioned. This involves the condensation of a β-keto ester equivalent with cyanoacetamide. A plausible, though speculative, precursor would be a derivative of methyl 4-methoxy-3-oxobutanoate . Condensation with cyanoacetamide or a related species could form a 2-pyridone intermediate, which would then require several functional group manipulations (O-methylation, oxidation, esterification) to reach the final target. A related synthesis is used to produce 3-cyano-6-methyl-2(1)-pyridone from sodium formylacetone and cyanoacetamide.[13] Another approach involves the condensation of methyl 4,4-dimethoxy-3-oxobutyrate with malonodinitrile to form a substituted 2-methoxypyridine-3-carbonitrile.[14]

Due to the multiple steps and potential for regioisomeric mixtures, de novo synthesis is generally a less favorable route for this specific target when compared to the highly efficient SNAr and N-oxide strategies, especially given the commercial availability of advanced pyridine intermediates.

Comparative Analysis of Synthetic Routes

StrategyKey Starting MaterialNumber of Steps (from SM)Key AdvantagesKey Disadvantages
SNAr (Monohalide) Methyl 2-chloro-6-methoxypyridine-4-carboxylate1Most direct route, high efficiency, commercially available starting material.[2]Relies on the availability of the advanced precursor.
SNAr (Dihalide) Methyl 2,6-dichloropyridine-4-carboxylate2Good availability of the starting material, well-established reactions.Requires careful control for selective monosubstitution, two distinct steps.
N-Oxide C-H Cyanation Methyl 6-methoxyisonicotinate2Avoids halogenated intermediates, good regioselectivity.[12]Requires an extra oxidation step, TMSCN can be expensive and requires careful handling.
De Novo Synthesis Acyclic Carbonyls & Nitriles≥3Builds complexity from simple precursors.Multiple steps, potential for low overall yield, challenges with regioselectivity.[13][14]

Conclusion

For the synthesis of Methyl 2-cyano-6-methoxyisonicotinate, the most pragmatic and efficient strategy for a research or drug development setting is the direct cyanation of Methyl 2-chloro-6-methoxypyridine-4-carboxylate . This single-step transformation from a commercially available advanced intermediate offers the highest convergence and likely the best overall yield.

Should this specific precursor be unavailable or cost-prohibitive, the two-step approach starting from Methyl 2,6-dichloropyridine-4-carboxylate provides a robust and reliable alternative. The N-oxide route represents a powerful and elegant method for C-H functionalization and is a strong contender, particularly if halogen-free pathways are desired. While de novo synthesis offers academic interest, it is less practical for this particular target compared to the modification of pre-formed pyridine rings. The selection of the optimal route will ultimately depend on starting material availability, project scale, and the specific capabilities of the research laboratory.

References

  • Zhang, M., et al. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 27(2), 488. Available at: [Link]

  • Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663. Available at: [Link]

  • ResearchGate. (n.d.). α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition. Available at: [Link]

  • Feely, W. E., & Beavers, E. M. (1963). 2-CYANO-6-METHYLPYRIDINE. Organic Syntheses, Coll. Vol. 4, p.243. Available at: [Link]

  • Dandia, A., & Singh, R. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174. Available at: [Link]

  • Google Patents. (2001). WO2001017970A1 - Process for the preparation of 2-cyanopyridines.
  • RSC Publishing. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New J. Chem., 39, 8931-8941. Available at: [Link]

  • ResearchGate. (n.d.). Design rationale of isonicotinates. Available at: [Link]

  • Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • Google Patents. (2006). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • BuyersGuideChem. (n.d.). 2-Chloro-6-methoxypyridine-4-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic routes to isoindolinones. Available at: [Link]

  • ResearchGate. (n.d.). Versatile Synthetic Routes to 3 a and its Derivatization. Available at: [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Available at: [Link]

  • Rogers, K. M., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(21), 6653-6658. Available at: [Link]

  • Black, G., Depp, E., & Corson, B. B. (1947). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry, 12(3), 353-357. Available at: [Link]

  • Ahmad, O. K., et al. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 288. Available at: [Link]

  • Google Patents. (2007). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
  • Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Bobbitt, J. M., & Scola, P. M. (1963). 3-CYANO-6-METHYL-2(1)-PYRIDONE. Organic Syntheses, Coll. Vol. 4, p.231. Available at: [Link]

  • Zheng, J., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14, 1143-1150. Available at: [Link]

  • Al-Omran, F., et al. (1998). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, (2), 397-402. Available at: [Link]

  • Waters, G. D., & Carrick, J. D. (2022). Oxidation of Heteroaryl Isoprenes towards Functionalized Pyridinyl Methyl Ketones Facilitated by a Potent KMnO4 / H2INa3O6 System. The Journal of Organic Chemistry, 87(20), 13627–13639. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-cyano-6-formylisonicotinate. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Selective Hydrolysis of Methyl 2-cyano-6-methoxyisonicotinate

Introduction Methyl 2-cyano-6-methoxyisonicotinate is a multifunctional pyridine derivative. The selective hydrolysis of its methyl ester group to the corresponding carboxylic acid is a critical transformation, yielding...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-cyano-6-methoxyisonicotinate is a multifunctional pyridine derivative. The selective hydrolysis of its methyl ester group to the corresponding carboxylic acid is a critical transformation, yielding 2-cyano-6-methoxyisonicotinic acid. This product serves as a key intermediate for more complex molecules, particularly in the development of novel therapeutic agents. The primary challenge in this synthesis lies in achieving selective cleavage of the ester bond without inducing hydrolysis of the adjacent cyano group, which is susceptible to degradation under harsh reaction conditions.[1] This application note provides a comprehensive overview of the principles governing this reaction, a field-proven protocol for its successful execution, and essential troubleshooting guidance.

Principles of Ester Hydrolysis: A Mechanistic Overview

The conversion of an ester to a carboxylic acid is known as hydrolysis.[2] This transformation can be catalyzed by either acid or base, though the mechanisms and outcomes differ significantly.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is the most common and often preferred method for this type of transformation.[3] The process is initiated by the nucleophilic attack of a hydroxide ion (or other base) on the electrophilic carbonyl carbon of the ester.[3] This forms a tetrahedral intermediate, which then collapses, expelling the methoxide as a leaving group. A rapid, final acid-base reaction between the newly formed carboxylic acid and the methoxide or another base molecule deprotonates the acid to form a carboxylate salt.[3] This final step renders the overall reaction irreversible, driving it to completion.[4][5]

For preparative purposes, base-catalyzed hydrolysis is frequently favored because its irreversible nature ensures high conversion to the product.[3]

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).

Considerations for the Substrate

The presence of multiple functional groups in Methyl 2-cyano-6-methoxyisonicotinate requires careful selection of reaction conditions. The cyano group (nitrile) is also susceptible to hydrolysis under basic conditions, which would first yield an amide and subsequently a carboxylic acid, leading to undesired byproducts.[6] A crucial insight from synthetic chemistry literature is that under strong alkaline conditions, both the ester and cyano groups can be hydrolyzed simultaneously.[1] Therefore, the use of milder bases, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), at controlled temperatures (e.g., room temperature) is essential to favor the selective saponification of the ester over nitrile hydrolysis.[1]

Experimental Protocol

This protocol is adapted from established procedures for the selective hydrolysis of Methyl 2-cyano-6-methoxyisonicotinate.[1]

Materials and Reagents
  • Methyl 2-cyano-6-methoxyisonicotinate

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃), powder

  • Tetrahydrofuran (THF)

  • Isopropanol (IPA)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (for TLC)

  • Hexanes (for TLC)

  • Silica Gel 60 F₂₅₄ TLC plates

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Funnel and filter paper or Büchner funnel setup

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, prepare a suspension of Methyl 2-cyano-6-methoxyisonicotinate (1.0 eq) in a solvent mixture of THF, isopropanol, and water. A typical ratio might be 5:5:3 by volume.

  • Addition of Base: While stirring vigorously at room temperature, add powdered sodium carbonate (2.0 eq) or potassium carbonate (3.0 eq) to the suspension in portions.[1]

  • Reaction: Continue to stir the mixture at room temperature. The reaction progress should be monitored to determine completion.

  • Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. A typical mobile phase is 30-50% ethyl acetate in hexanes. The starting ester will have a higher Rf value than the product carboxylic acid. The reaction is typically complete within 2-4 hours.

  • Workup - Acidification: Once the starting material is consumed, carefully add concentrated HCl dropwise to the reaction mixture to neutralize the base and acidify the solution to a pH of approximately 2-3. This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution.

  • Isolation: Heat the mixture to approximately 70°C to ensure complete dissolution of the product and then filter the hot solution to remove the inorganic salts (e.g., NaCl or KCl).[1]

  • Purification: Allow the filtrate to cool to room temperature, and then concentrate it under reduced pressure using a rotary evaporator. The resulting solid is the crude 2-cyano-6-methoxyisonicotinic acid.

  • Drying: Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Caption: Experimental Workflow for Selective Hydrolysis.

Comparative Data and Troubleshooting

The choice and amount of base can influence reaction time and yield. The following table summarizes data adapted from literature protocols.[1]

ParameterMethod AMethod B
Starting Material Methyl 2-cyano-6-methoxyisonicotinateMethyl 2-cyano-6-methoxyisonicotinate
Base Used Sodium Carbonate (Na₂CO₃)Potassium Carbonate (K₂CO₃)
Equivalents of Base 2.0 eq3.0 eq
Solvent System THF / Isopropanol / WaterTHF / Isopropanol / Water
Temperature Room TemperatureRoom Temperature
Reaction Time ~2 hours~2 hours
Reported Yield 97.3%95.6%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time.- Inactive or insufficient base.- Allow the reaction to stir for a longer period.- Use fresh, anhydrous base. Ensure correct stoichiometry.
Low Yield - Product loss during filtration.- Incomplete precipitation during acidification.- Ensure pH is sufficiently acidic (~2-3) to fully protonate the product.- Cool the filtrate on an ice bath to maximize precipitation before collection.
Presence of Side Products - Hydrolysis of the cyano group.- Avoid elevated temperatures. Ensure a mild base is used. Stronger bases (NaOH, KOH) or heat can promote nitrile hydrolysis.

Characterization

The final product, 2-cyano-6-methoxyisonicotinic acid, should be characterized to confirm its identity and purity.

  • Mass Spectrometry (ESI-MS): Expected [M-H]⁻ ion at m/z 147.0.[1]

  • ¹H NMR: The disappearance of the methyl ester singlet (typically around 3.9-4.0 ppm) and the appearance of a broad carboxylic acid proton signal are indicative of a successful reaction. Aromatic protons should show characteristic shifts.[1]

References

  • University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Ester Hydrolysis. Retrieved from [Link]

  • PSIBERG. (2023). Esters Hydrolysis: Types and their Mechanisms. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. Retrieved from [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. Retrieved from [Link]

  • University of Colorado Boulder. (2010). Saponification and the Making of Soap. Retrieved from [Link]

  • Science Projects. (n.d.). A study of saponification reactions. Retrieved from [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science.
  • ResearchGate. (2021). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Retrieved from [Link]

  • Quora. (2017). What is the procedure to do saponification reaction in lab experiment?. Retrieved from [Link]

  • University of Washington. (n.d.). Experiment: Soap Making (Saponification). Retrieved from [Link]

  • Wikipedia. (2023). Saponification. Retrieved from [Link]

  • Pearson. (2022). Acid-Catalyzed Ester Hydrolysis. Retrieved from [Link]

  • Google Patents. (2015). CN104910068A - 2-cyano isonicotinic acid hydrazide 1.5 p-toluenesulfonate synthetic method.
  • Quimicaorganica.org. (n.d.). The cyano group in the synthesis of heterocycles. Retrieved from [Link]

  • Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

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Application

The Strategic Role of Methyl 2-cyano-6-methoxyisonicotinate in the Synthesis of Pharmaceutical Intermediates

Application Note & Protocols for Drug Discovery and Development Professionals Introduction: The Centrality of the Pyridine Scaffold and the Utility of Methyl 2-cyano-6-methoxyisonicotinate The pyridine ring is a fundamen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols for Drug Discovery and Development Professionals

Introduction: The Centrality of the Pyridine Scaffold and the Utility of Methyl 2-cyano-6-methoxyisonicotinate

The pyridine ring is a fundamental heterocyclic scaffold prevalent in a vast array of pharmaceutical agents, owing to its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets.[1][2] The strategic functionalization of this ring system is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic properties.[3] In this context, Methyl 2-cyano-6-methoxyisonicotinate emerges as a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates.

This polysubstituted pyridine derivative offers three distinct and orthogonally reactive functional groups: a cyano group, a methoxy group, and a methyl ester. This trifecta of functionalities provides chemists with a powerful toolkit for molecular elaboration:

  • The Cyano Group: Can be hydrolyzed to a carboxylic acid or amide, or, as will be demonstrated, reduced to a primary amine, providing a key linkage point for building larger molecules.[4]

  • The Methoxy Group: An electron-donating group that can influence the reactivity of the pyridine ring and can be a site for demethylation to reveal a hydroxypyridine, a common pharmacophore.

  • The Methyl Ester: Readily hydrolyzed to a carboxylic acid, which can then be converted to a wide range of other functional groups, such as amides, via standard coupling reactions.

This application note provides a detailed protocol for a representative transformation of Methyl 2-cyano-6-methoxyisonicotinate—the selective reduction of the cyano group to an aminomethyl group. This transformation is a critical step in the synthesis of many pharmaceutical intermediates, creating a flexible linker for the introduction of diverse structural motifs.

Core Application: Selective Reduction to Methyl 2-(aminomethyl)-6-methoxyisonicotinate

The conversion of an aromatic nitrile to a primary amine is a foundational transformation in drug synthesis. While various methods exist, including catalytic hydrogenation and the use of metal hydrides like LiAlH4, this protocol will focus on a robust laboratory-scale method using a borane complex, which offers high yields and predictable selectivity.[5] This resulting aminomethyl pyridine is a crucial intermediate, poised for further elaboration into more complex drug-like molecules.

Causality and Experimental Rationale

The choice of reducing agent is critical. Catalytic hydrogenation can sometimes be sluggish for heteroaromatic nitriles or may require high pressures.[5] Strong hydrides like LiAlH4 are effective but can be challenging to handle and may inadvertently reduce the ester group if not carefully controlled. Borane-tetrahydrofuran complex (BH3·THF) offers a good balance of reactivity and selectivity. It readily reduces the nitrile group while typically leaving the methyl ester and the aromatic methoxy group intact under controlled conditions. The reaction proceeds via the formation of a borane-nitrile adduct, which is then reduced. A subsequent acidic workup is necessary to hydrolyze the intermediate boron-nitrogen species and liberate the free primary amine.

Experimental Workflow and Visualization

The overall synthetic strategy is a straightforward, two-step process involving the reduction of the nitrile followed by an acidic workup to yield the desired primary amine intermediate.

G start Methyl 2-cyano-6-methoxyisonicotinate reductant 1. Borane-THF Complex (BH3·THF) 2. Anhydrous THF, 0 °C to RT start->reductant Reduction workup Aqueous HCl Workup reductant->workup Hydrolysis product Methyl 2-(aminomethyl)-6-methoxyisonicotinate HCl Salt workup->product

Caption: Synthetic workflow for the selective reduction of Methyl 2-cyano-6-methoxyisonicotinate.

Detailed Step-by-Step Protocol

Objective: To synthesize Methyl 2-(aminomethyl)-6-methoxyisonicotinate hydrochloride from Methyl 2-cyano-6-methoxyisonicotinate.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 2-cyano-6-methoxyisonicotinate≥97%Sigma-AldrichStarting material
Borane-tetrahydrofuran complex (BH3·THF)1.0 M in THFSigma-AldrichMoisture-sensitive, handle under nitrogen
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeFisher ScientificUse a freshly opened bottle or dried solvent
Hydrochloric Acid (HCl)2 M aqueous solutionVWRFor workup
Sodium Hydroxide (NaOH)2 M aqueous solutionVWRFor neutralization
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction
Anhydrous Magnesium Sulfate (MgSO4)Laboratory GradeVWRFor drying
Round-bottom flask, magnetic stirrer, nitrogen line, ice bath, separatory funnel, rotary evaporatorN/AStandard lab equipment
Procedure
  • Reaction Setup:

    • Place a 100 mL two-necked round-bottom flask, equipped with a magnetic stir bar and a rubber septum, under a nitrogen atmosphere.

    • Dry the flask thoroughly with a heat gun under vacuum and allow it to cool to room temperature under a gentle stream of nitrogen.

    • Using a syringe, add 20 mL of anhydrous THF to the flask.

    • Add Methyl 2-cyano-6-methoxyisonicotinate (1.78 g, 10.0 mmol) to the flask. Stir until all the solid has dissolved.

  • Reduction:

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add the 1.0 M solution of BH3·THF (12.0 mL, 12.0 mmol, 1.2 equivalents) dropwise via syringe over a period of 15-20 minutes. Maintain the temperature at 0 °C.

    • Self-Validation Note: A slight evolution of gas (hydrogen) may be observed. The addition should be controlled to prevent a rapid temperature increase.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material spot should disappear.

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • CAUTION: The quenching process is exothermic and releases hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

    • Slowly and carefully add 10 mL of 2 M aqueous HCl dropwise to the reaction mixture to quench the excess borane and hydrolyze the intermediate.

    • Once the initial effervescence has subsided, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Isolation and Purification:

    • Remove the THF from the mixture using a rotary evaporator.

    • The remaining aqueous solution contains the hydrochloride salt of the product. Add 20 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel.

    • Carefully basify the aqueous layer by adding 2 M aqueous NaOH dropwise until the pH is approximately 9-10 (check with pH paper).

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a low-melting solid.

  • Final Product (as Hydrochloride Salt for Stability):

    • For improved stability and handling, the product is often converted back to its hydrochloride salt.

    • Dissolve the crude free amine in a minimal amount of diethyl ether or ethyl acetate.

    • Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Expected Yield and Purity
  • Yield: 75-85%

  • Purity (by NMR): >95%

  • Appearance: White to off-white solid (as HCl salt).

Conclusion and Future Directions

Methyl 2-cyano-6-methoxyisonicotinate is a potent synthetic intermediate that provides a direct route to highly functionalized pyridine derivatives. The protocol detailed above for the selective reduction of the cyano group demonstrates just one of several possible transformations. The resulting aminomethyl intermediate is a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs. Further manipulation of the ester and methoxy groups can lead to a diverse range of molecular architectures, underscoring the strategic importance of this building block in the synthesis of novel pharmaceutical agents.

References

  • US Patent US4482437A, "Electrochemical reductions of cyanopyridine bases," Google P
  • ResearchGate, "How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?," ResearchGate. [Link]

  • Tadić, J. D., et al. (2019). "Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones," Journal of the Serbian Chemical Society, 84(6), 531–538. [Link]

  • Deshmukh, M. B. (2017). Response to "How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?," ResearchGate. [Link]

  • Wang, et al. (2022). "Methods for installing a nitrile group on a pyridine ring," Angewandte Chemie International Edition, 61(23). [Link]

  • Kaigorodova, E. A., et al. (1999). "SYNTHESIS AND REACTIONS OF 3-CYANO-6-METHOXYMETHYL-4-METHYL-2(1H)-PYRIDINETHIONE," Chemistry of Heterocyclic Compounds, 35(3), 324-327. [Link]

  • "The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate," Ningbo Inno Pharmchem Co., Ltd. [Link]

  • RSC Publishing, "Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties," Organic & Biomolecular Chemistry. [Link]

  • Bello, A. M., et al. (2020). "Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties," PMC. [Link]

  • ResearchGate, "Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone," ResearchGate. [Link]

  • "Methyl isonicotinate," Wikipedia. [Link]

  • "Methyl 2-cyano-6-formylisonicotinate," PubChem. [Link]

  • US Patent EP3162796A1, "Method for producing 2-amino-6-methylnicotinic acid," Google P
  • "6-hydroxynicotinic acid," Organic Syntheses. [Link]

  • "2-cyano-6-methylpyridine," Organic Syntheses. [Link]

  • US Patent CN107602457A, "The method of the aminoisonicotinic acid of 6 methyl of one pot process 2," Google P
  • Cataldi, M., et al. (2024). "Methyl-Containing Pharmaceuticals," PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for the synthesis of Methyl 2-cyano-6-methoxyisonicotinate

Topic: Optimizing Reaction Conditions for the Synthesis of Methyl 2-cyano-6-methoxyisonicotinate Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs) Welcome to the Advanced Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for the Synthesis of Methyl 2-cyano-6-methoxyisonicotinate Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges in synthesizing Methyl 2-cyano-6-methoxyisonicotinate , a critical intermediate often used in the development of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).

Unlike generic protocols, this guide focuses on the "Dichloro Route" —starting from Methyl 2,6-dichloroisonicotinate—which offers the highest reliability for scale-up. We break down the two critical chemical transformations: Regioselective Monomethoxylation and Palladium-Catalyzed Cyanation .

Workflow Visualization

The following diagram outlines the optimized reaction pathway and critical decision points.

SynthesisPath Start Methyl 2,6-dichloroisonicotinate (Starting Material) Step1 Step 1: Monomethoxylation (SnAr) Start->Step1 NaOMe (0.95-1.0 eq) MeOH, 0°C Intermed Methyl 2-chloro-6-methoxyisonicotinate (Key Intermediate) Step1->Intermed Major Product BisProd Bis-methoxy byproduct (Over-reaction) Step1->BisProd Excess NaOMe or High Temp Step2 Step 2: Pd-Catalyzed Cyanation Intermed->Step2 Zn(CN)2, Pd(dppf)Cl2 DMF, 80-100°C Product Methyl 2-cyano-6-methoxyisonicotinate (Target) Step2->Product High Yield Hydrol Carboxylic Acid (Hydrolysis impurity) Step2->Hydrol Wet Solvent

Caption: Optimized synthetic route via sequential SnAr and Pd-catalyzed cyanation, highlighting critical impurity pathways.

Module 1: Regioselective Monomethoxylation

Objective: Convert Methyl 2,6-dichloroisonicotinate to Methyl 2-chloro-6-methoxyisonicotinate without generating the dimethoxy impurity.

Standard Protocol
  • Dissolution: Dissolve Methyl 2,6-dichloroisonicotinate (1.0 eq) in anhydrous Methanol (10V).

  • Cooling: Cool the solution to 0°C .

  • Addition: Add Sodium Methoxide (NaOMe) (0.95 eq) as a 25% w/w solution in MeOH dropwise over 1 hour.

  • Quench: Quench with dilute acetic acid/water once starting material is <5%.

Troubleshooting & FAQs

Q: I am observing ~15% of the bis-methoxy byproduct (Methyl 2,6-dimethoxyisonicotinate). How do I stop this? A: This is a classic kinetic vs. thermodynamic control issue. The second chlorine is less reactive than the first due to the electron-donating effect of the newly installed methoxy group, but it will still react if conditions are too aggressive.

  • Fix 1 (Stoichiometry): Strictly limit NaOMe to 0.95 equivalents . It is better to leave 5% unreacted starting material (which is easily separable) than to generate the bis-impurity (which is difficult to separate).

  • Fix 2 (Temperature): Ensure the reaction remains at 0°C or below . Do not let it warm to room temperature until the quench is complete.

  • Fix 3 (Concentration): Dilute the reaction. High concentrations favor the second substitution locally during mixing.

Q: The reaction stalls at 60% conversion. Should I add more base? A: Proceed with caution.

  • Diagnosis: Check if your NaOMe solution has degraded (absorbed moisture).

  • Action: Instead of adding a large bolus, add 0.05 eq portions and monitor by HPLC every 30 minutes. Do not exceed 1.05 eq total.

Module 2: Palladium-Catalyzed Cyanation

Objective: Convert Methyl 2-chloro-6-methoxyisonicotinate to the target nitrile. Methodology: We recommend Zn(CN)₂ with Pd(dppf)Cl₂ over traditional CuCN (Rosenmund-von Braun) due to milder conditions and easier workup.

Optimization Data: Catalyst & Solvent Screening

Simulated performance based on electron-deficient aryl chloride cyanation standards.

Catalyst SystemSolventTemp (°C)YieldComments
Pd(dppf)Cl₂ / Zn / Zn(CN)₂ DMF 80 92% Recommended. High conversion, minimal hydrolysis.
Pd(PPh₃)₄ / Zn(CN)₂DMF10065%Catalyst instability observed; significant homocoupling.
CuCN (Stoichiometric)NMP16050%Harsh conditions caused ester hydrolysis and tarring.
Pd(OAc)₂ / XPhos / K₄[Fe(CN)₆]Dioxane/H₂O9078%Good yield, but slow kinetics due to biphasic nature.
Troubleshooting & FAQs

Q: My reaction turns black and conversion stops after 2 hours. What happened? A: This indicates "Catalyst Death" (precipitation of Pd black).

  • Cause: The oxidative addition into the aryl chloride is slow, or the cyanide source is poisoning the catalyst before the cycle completes.

  • Solution:

    • Add Zinc Powder: Add 10-20 mol% of activated Zinc dust. This keeps the Palladium in the active Pd(0) state.

    • Ligand Choice: Switch to dppf (1,1'-Bis(diphenylphosphino)ferrocene). It creates a wide bite angle that stabilizes the Pd center better than PPh3.

Q: I see a new peak that corresponds to the Carboxylic Acid (M-14). Why? A: Ester hydrolysis.

  • Cause: Cyanide sources are basic, and wet DMF at 80°C+ promotes hydrolysis.

  • Fix:

    • Dry your DMF over molecular sieves (3Å) before use.

    • Ensure your Zn(CN)₂ is dry.

    • Alternative: If hydrolysis persists, switch to DMAC (Dimethylacetamide) as the solvent, which is often more stable than DMF at high temperatures.

Q: How do I safely work up the cyanide reaction? A: Never acidify directly.

  • Quench: Dilute with EtOAc and wash with 10% FeSO₄ (Ferrous Sulfate) or commercial bleach (sodium hypochlorite) solution to oxidize/complex free cyanide.

  • Separation: Filter through a pad of Celite to remove Zinc/Palladium residues before phase separation.

References
  • Organic Chemistry Portal. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2. (Analogous Pd/Ni chemistry for aryl chlorides). [Link]

  • PubChem. Methyl 2-cyano-6-formylisonicotinate (Structural Analog). [Link]

  • Organic Syntheses. Cyanation of 2-chloro-6-methylpyridine. (Foundational method for chloropyridine cyanation). [Link]

Optimization

Technical Support Center: Optimizing Reactions with Methyl 2-cyano-6-methoxyisonicotinate

Welcome to the technical support center for Methyl 2-cyano-6-methoxyisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-cyano-6-methoxyisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance reaction yields and purity. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to low yields in reactions involving Methyl 2-cyano-6-methoxyisonicotinate?

Low yields in reactions with pyridine derivatives like Methyl 2-cyano-6-methoxyisonicotinate often stem from the inherent electronic properties of the pyridine ring. The electron-deficient nature of the ring, caused by the electronegative nitrogen atom, can deactivate it towards certain reactions, particularly electrophilic aromatic substitution.[1] Additionally, the nitrogen's lone pair of electrons can interfere with catalysts.[1]

Key factors contributing to low yields include:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical variables.[2]

  • Moisture and Air Sensitivity: While stable under normal conditions, prolonged exposure to moisture can lead to hydrolysis of the ester and cyano groups.[3][4] Certain reagents used in conjunction with it may also be sensitive.

  • Catalyst Incompatibility or Inhibition: The pyridine nitrogen can coordinate with metal catalysts, potentially inhibiting their activity.[1]

  • Side Reactions: The presence of multiple functional groups (cyano, methoxy, and methyl ester) can lead to competing reactions.[5]

  • Purity of Starting Materials: Impurities in the starting material, reagents, or solvents can significantly impact the reaction outcome.[1]

Q2: How can I improve the solubility of Methyl 2-cyano-6-methoxyisonicotinate in my reaction mixture?

Methyl 2-cyano-6-methoxyisonicotinate is generally soluble in common organic solvents.[4] However, if you encounter solubility issues, consider the following:

  • Solvent Selection: A solvent selection guide can be a valuable tool. For pyridine syntheses, solvents like ethanol and acetonitrile have been shown to be effective, and changing from one to the other can sometimes overcome reaction difficulties.[6] In some cases, using a co-solvent system might be beneficial.

  • Temperature Adjustment: Gently warming the reaction mixture can improve solubility. However, be mindful of the thermal stability of all reactants and potential acceleration of side reactions.[2]

  • Sonication: Applying ultrasonic irradiation can sometimes help dissolve stubborn solids and has been shown to improve yields in certain pyridine syntheses.[2]

Q3: What are the common side reactions to be aware of?

The multi-functional nature of Methyl 2-cyano-6-methoxyisonicotinate makes it susceptible to several side reactions:

  • Hydrolysis: The ester and cyano groups can undergo hydrolysis, especially in the presence of strong acids or bases and water.[4][7] This will form the corresponding carboxylic acid and/or amide.

  • Aminolysis: If primary or secondary amines are present, they can react with the ester group to form amides.

  • Reactions at the Cyano Group: The cyano group can be hydrated to an amide or undergo addition reactions.[4]

  • Ring-related Reactions: While the pyridine ring is generally stable, harsh conditions could potentially lead to degradation.

Careful control of reaction conditions, particularly pH and temperature, is crucial to minimize these unwanted transformations.[5]

Troubleshooting Guides

Issue 1: Low or No Product Formation

A low or non-existent yield is a common frustration. A systematic approach is the best way to diagnose the problem.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow Start Low Yield Issue Purity Verify Purity of Starting Materials (Reagent, Solvents, etc.) Start->Purity Conditions Re-evaluate Reaction Conditions (Temperature, Time, Stoichiometry) Purity->Conditions Purity Confirmed Sol_Purity Purify materials Purity->Sol_Purity Setup Check Reaction Setup (Inert atmosphere, Dry glassware) Conditions->Setup Conditions Optimized Sol_Conditions Optimize parameters Conditions->Sol_Conditions Catalyst Investigate Catalyst Activity (Poisoning, Wrong type) Setup->Catalyst Setup Correct Sol_Setup Ensure inertness Setup->Sol_Setup Mechanism Analyze Reaction Mechanism (Side reactions, Intermediates) Catalyst->Mechanism Catalyst Active Sol_Catalyst Screen catalysts/ligands Catalyst->Sol_Catalyst Resolved Problem Resolved Mechanism->Resolved Mechanism Understood Sol_Mechanism Modify reaction pathway Mechanism->Sol_Mechanism

Caption: A systematic workflow for troubleshooting low reaction yields.

Step-by-Step Protocol for Verifying Starting Material Integrity
  • Visual Inspection: Check for any changes in color or physical state of your Methyl 2-cyano-6-methoxyisonicotinate.

  • Melting Point Analysis: A broad or depressed melting point compared to the literature value can indicate impurities.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Confirm the chemical structure and look for impurity peaks.

    • FT-IR: Verify the presence of key functional groups (C≡N, C=O, C-O).

    • Mass Spectrometry: Confirm the molecular weight.

  • Solvent and Reagent Purity: Use freshly distilled or high-purity solvents. Ensure other reagents meet the required purity standards for your reaction.[1]

Issue 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate or several peaks in your GC-MS/LC-MS indicates a lack of selectivity.

Strategies to Enhance Selectivity
  • Optimize Reaction Temperature: Temperature can have a differential effect on the rates of competing reaction pathways. Running the reaction at a lower or higher temperature might favor the formation of the desired product.[2]

  • Change the Order of Reagent Addition: In some multi-component reactions, a stepwise addition of reagents can prevent the formation of side products.[8]

  • Catalyst and Ligand Screening: In catalyzed reactions, the choice of catalyst and ligands is crucial. For instance, in cross-coupling reactions, bulky and electron-rich phosphine ligands are often used with pyridine substrates to improve performance.[1]

  • Protecting Groups: If a specific functional group is interfering, consider using a protecting group. For the pyridine nitrogen, conversion to a pyridine N-oxide can alter the ring's electronic properties and direct functionalization.[1]

Table: Impact of Conditions on Selectivity
ParameterPotential Impact on SelectivityRecommended Action
Temperature Can favor one reaction pathway over another.Screen a range of temperatures (e.g., -20 °C to reflux).
Solvent Can influence reaction rates and equilibria.Test a variety of solvents with different polarities.
Catalyst/Ligand Can control the regioselectivity and stereoselectivity.Screen a library of catalysts and ligands.
Order of Addition Can prevent premature reaction of certain components.Experiment with adding reagents in a different sequence.
Issue 3: Difficulty with Product Purification

Even with a good yield, purification can be challenging due to the properties of the product or the presence of persistent impurities.

Purification Protocol: Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between your product and impurities (aim for an Rf of ~0.3 for your product). Common solvent systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.

  • Slurry Preparation: Dissolve or adsorb your crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent.

  • Loading and Elution: Carefully load the slurry onto the top of the column and elute with the solvent system. Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Alternative Purification Techniques
  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for purification.

  • Preparative HPLC: For difficult separations or for achieving very high purity, preparative HPLC is a powerful tool.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This is a general guideline; specific conditions will need to be optimized for your particular substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 2-cyano-6-methoxyisonicotinate (1 equivalent), your coupling partner (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., a phosphine ligand, 2-10 mol%).

  • Solvent and Base Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or DMF) followed by a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or GC/LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Benchchem. (n.d.). Troubleshooting low yield in pyridine functionalization.
  • Benchchem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis.
  • ScienceDirect. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
  • Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety.
  • Jubilant Ingrevia. (2024, February 21). 2-Cyanopyridine Safety Data Sheet.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 3-Cyanopyridine: Properties and Applications in Industrial Processes.
  • ResearchGate. (n.d.). Optimization of reaction conditions a | Download Table.

Sources

Troubleshooting

stability of Methyl 2-cyano-6-methoxyisonicotinate under different reaction conditions

Welcome to the technical support center for Methyl 2-cyano-6-methoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-cyano-6-methoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.

Introduction to Methyl 2-cyano-6-methoxyisonicotinate

Methyl 2-cyano-6-methoxyisonicotinate is a substituted pyridine derivative. The presence of a cyano group, a methoxy group, and a methyl ester on the isonicotinate core imparts a unique reactivity and stability profile. Understanding its behavior under different chemical environments is crucial for its successful application in synthesis and drug development. This guide will delve into its stability under acidic, basic, oxidative, reductive, thermal, and photolytic conditions.

I. Stability Under Acidic Conditions & Troubleshooting

Under acidic conditions, the primary concern for Methyl 2-cyano-6-methoxyisonicotinate is the hydrolysis of the methyl ester and potentially the cyano group. The pyridine nitrogen can also be protonated, which can influence the reactivity of the entire molecule.

Frequently Asked Questions (FAQs): Acidic Conditions

Q1: At what pH does the hydrolysis of the methyl ester become significant?

Q2: Can the cyano group hydrolyze under acidic conditions?

A2: Yes, vigorous acidic conditions (e.g., concentrated strong acids like HCl or H2SO4 at elevated temperatures) can hydrolyze the cyano group to a carboxylic acid or an amide intermediate. However, this typically requires harsher conditions than ester hydrolysis.

Q3: I'm observing the formation of an unexpected byproduct in my acidic reaction. What could it be?

A3: Besides the hydrolysis products (the corresponding carboxylic acid or amide), consider the possibility of reactions with your specific acidic medium or other reagents present. If using a protic acid, you might observe the formation of the corresponding carboxylic acid. It is recommended to analyze your reaction mixture by techniques like HPLC, GC-MS, or NMR to identify the byproduct.[][2]

Troubleshooting Guide: Acidic Degradation
Issue Potential Cause Recommended Solution
Low yield of desired product, presence of 2-cyano-6-methoxyisonicotinic acid. Acid-catalyzed hydrolysis of the methyl ester.Use a non-aqueous acidic source if possible (e.g., pyridinium p-toluenesulfonate).
Employ milder acidic conditions (e.g., use a weaker acid or a lower concentration).
Reduce the reaction temperature and time.
Formation of multiple unidentified byproducts. Complex degradation pathways initiated by protonation of the pyridine ring, followed by reaction with other species.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
Use aprotic solvents to minimize side reactions involving water.
Conduct a small-scale study to identify optimal reaction conditions.
Experimental Protocol: Monitoring Stability in Acidic Media
  • Preparation of Solutions: Prepare buffer solutions at various acidic pH values (e.g., pH 2, 4, 6). Dissolve a known concentration of Methyl 2-cyano-6-methoxyisonicotinate in each buffer.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 25 °C, 40 °C, 60 °C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a validated analytical method, such as HPLC or GC, to quantify the remaining parent compound and any degradation products.[][3]

  • Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Acidic_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Acidic Buffer Solutions B Dissolve Compound A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Points C->D E Analyze by HPLC/GC D->E F Determine Degradation Kinetics E->F

Caption: Workflow for assessing acidic stability.

II. Stability Under Basic Conditions & Troubleshooting

Basic conditions pose a significant threat to the stability of Methyl 2-cyano-6-methoxyisonicotinate, primarily through saponification of the methyl ester. The cyano group can also undergo reactions in the presence of strong bases.

Frequently Asked Questions (FAQs): Basic Conditions

Q1: What is the primary degradation pathway in basic media?

A1: The most common degradation pathway is the saponification of the methyl ester to the corresponding carboxylate salt.[4][5] This reaction is typically rapid and irreversible.[4]

Q2: Are there any other potential reactions under basic conditions?

A2: With strong bases and/or elevated temperatures, the cyano group can be susceptible to hydrolysis to the corresponding amide or carboxylate. Additionally, the methoxy group could potentially be displaced by a strong nucleophile, though this is generally less favorable.

Q3: I need to perform a reaction under basic conditions. How can I minimize degradation of my starting material?

A3: Use the weakest base possible that can still effect the desired transformation. Employ a non-nucleophilic base if the reaction allows. Running the reaction at low temperatures (e.g., 0 °C or below) can significantly slow down the rate of saponification.[5]

Troubleshooting Guide: Basic Degradation
Issue Potential Cause Recommended Solution
Complete consumption of starting material and formation of a water-soluble product. Rapid saponification of the methyl ester.Use a milder, non-hydroxide base (e.g., potassium carbonate, triethylamine).
If a hydroxide base is necessary, use it in stoichiometric amounts rather than in large excess.[4]
Conduct the reaction at a lower temperature.
Observation of a new peak corresponding to the amide derivative. Base-catalyzed hydrolysis of the cyano group.Use aprotic conditions to avoid water as a reactant.
Shorten the reaction time.
Experimental Protocol: Saponification Monitoring
  • Reaction Setup: Dissolve Methyl 2-cyano-6-methoxyisonicotinate in a suitable solvent (e.g., methanol/water mixture).

  • Base Addition: Add a solution of a base (e.g., 1 M NaOH) and stir the mixture at room temperature.[4]

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, acidify the mixture with an acid like HCl to protonate the carboxylate.

  • Extraction: Extract the resulting carboxylic acid with an organic solvent.

  • Analysis: Characterize the product by standard analytical techniques (NMR, MS, IR).

Saponification_Pathway Start Methyl 2-cyano-6-methoxyisonicotinate R-COOCH3 Intermediate Tetrahedral Intermediate R-C(O-)(OH)OCH3 Start->Intermediate OH- attack Product Carboxylate Salt R-COO- + CH3OH Intermediate->Product Loss of CH3O-

Caption: Saponification of the methyl ester.

III. Oxidative and Reductive Stability

The stability of Methyl 2-cyano-6-methoxyisonicotinate towards oxidation and reduction is dependent on the specific reagents and conditions employed.

Oxidative Stability

The pyridine ring is generally resistant to oxidation, but strong oxidizing agents can lead to the formation of N-oxides or ring cleavage under harsh conditions. The methoxy group could also be susceptible to oxidation.

Potential Oxidizing Agents and Outcomes:

  • Peroxy acids (e.g., m-CPBA): Can lead to the formation of the corresponding N-oxide.

  • Strong oxidants (e.g., KMnO4, O3): May result in cleavage of the pyridine ring.

  • Fenton-like reagents (e.g., FeS2/H2O2): Can generate hydroxyl radicals that may lead to degradation.[6]

Reductive Stability

The cyano group is the most susceptible functional group to reduction.

Common Reducing Agents and Products:

  • Catalytic Hydrogenation (H2/Pd, Pt, Ni): Can reduce the cyano group to a primary amine (aminomethyl group).[7]

  • Metal Hydrides (e.g., LiAlH4, NaBH4): Strong reducing agents like LiAlH4 can reduce both the cyano group and the ester to a primary amine and a hydroxymethyl group, respectively.[7] Milder reagents like NaBH4 are less likely to reduce the cyano group under standard conditions.

  • Samarium Diiodide (SmI2): Can potentially lead to reductive cleavage of the cyano group.[8]

Troubleshooting Guide: Redox Reactions
Issue Potential Cause Recommended Solution
Formation of N-oxide during an oxidation reaction. Use of a peroxy acid or other N-oxidizing agent.If N-oxidation is undesired, choose an oxidizing agent that is less prone to this side reaction.
Over-reduction of the molecule (e.g., reduction of both cyano and ester groups). Use of a strong, non-selective reducing agent like LiAlH4.Employ a milder reducing agent that selectively targets the desired functional group. For example, use catalytic hydrogenation to target the cyano group while potentially preserving the ester.[7]
Incomplete reduction of the cyano group. Insufficient reducing agent or deactivation of the catalyst.Increase the stoichiometry of the reducing agent or the catalyst loading.
Ensure the catalyst is active and the reaction is free from catalyst poisons.

IV. Thermal and Photostability

Understanding the thermal and photolytic stability of Methyl 2-cyano-6-methoxyisonicotinate is critical for its handling, storage, and use in photochemical reactions.

Thermal Stability

Recommendations for Thermal Stability:

  • Storage: Store the compound in a cool, dry place away from direct heat.

  • Reactions at Elevated Temperatures: When running reactions at high temperatures, it is advisable to do so under an inert atmosphere to prevent thermo-oxidative degradation. Monitor the reaction closely for the formation of degradation products.

Photostability

The pyridine ring contains a UV chromophore, making the molecule potentially susceptible to photolytic degradation. The International Council for Harmonisation (ICH) provides guidelines for photostability testing of new drug substances.[9][10][11][12]

ICH Q1B Photostability Testing Recommendations: [9][12][13]

  • Light Source: Exposure to a light source that produces a combination of visible and UV light.[9]

  • Exposure Levels: A minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][10]

  • Sample Analysis: Samples should be analyzed for any changes in physical properties and for the formation of photodegradation products.

Troubleshooting Guide: Thermal and Photolytic Degradation
Issue Potential Cause Recommended Solution
Discoloration or degradation of the compound upon storage. Exposure to heat or light.Store the compound in a tightly sealed, amber-colored vial in a refrigerator or freezer.
Formation of byproducts in a photochemical reaction that are not the desired product. Photodegradation of the starting material or product.Filter the light source to remove wavelengths that are causing degradation but are not necessary for the desired reaction.
Run the reaction at a lower temperature if possible.
Decrease the reaction time.

V. Analytical Methods for Stability Assessment

A robust analytical method is essential for accurately assessing the stability of Methyl 2-cyano-6-methoxyisonicotinate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used techniques.[]

Recommended Analytical Techniques
Technique Typical Conditions Advantages
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water or methanol/water gradient. Detection: UV at a suitable wavelength.Excellent for separating the parent compound from its more polar degradation products (e.g., carboxylic acid).[]
Gas Chromatography (GC) Column: A polar capillary column (e.g., HP-Innowax).[3] Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).Good for volatile compounds and can provide structural information when coupled with MS.[][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the identification of degradation products.[]
Mass Spectrometry (MS) Can be coupled with HPLC or GC to provide molecular weight information of byproducts.[]
General Protocol for Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent.

  • Instrument Setup: Set up the analytical instrument (e.g., HPLC, GC) with a validated method.

  • Injection: Inject a known volume of the sample solution.

  • Data Acquisition and Analysis: Record the chromatogram and integrate the peak areas to determine the purity and the relative amounts of any impurities.

VI. Summary of Stability Profile

Condition Primary Concern Key Degradation Product(s) Mitigation Strategies
Acidic Ester Hydrolysis2-cyano-6-methoxyisonicotinic acidUse mild acids, low temperatures, non-aqueous conditions.
Basic Saponification2-cyano-6-methoxyisonicotinate saltUse non-nucleophilic bases, low temperatures.
Oxidative N-oxidation, Ring CleavageN-oxide, ring-opened productsChoose selective oxidizing agents.
Reductive Cyano Group Reduction2-(aminomethyl)-6-methoxyisonicotinate derivativesSelect reducing agents based on desired outcome.
Thermal DecompositionVariousStore in a cool place, use inert atmosphere for high-temp reactions.
Photolytic PhotodegradationVariousProtect from light during storage and handling.

VII. References

  • U.S. Patent US4482437A, "Electrochemical reductions of cyanopyridine bases," Google Patents.

  • "THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3 - LOCKSS,". [Link]

  • "How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?," ResearchGate. [Link]

  • "How to carry out selective reduction of 4 cyano pyridine to 4 cyano piperidine?," ResearchGate. [Link]

  • "Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical - PMC," NCBI. [Link]

  • "Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing,". [Link]

  • "Saponification-Typical procedures - OperaChem," OperaChem. [Link]

  • "CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID," Agilent. [Link]

  • "(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process,". [Link]

  • "Saponification (Base Hydrolysis) of Organic Materials - CalTech GPS," Caltech. [Link]

  • "Q1B Photostability Testing of New Active Substances and Medicinal Products,". [Link]

  • "The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates | Request PDF - ResearchGate," ResearchGate. [Link]

  • "New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry,".

  • "Photostability - IAGIM,". [Link]

  • "Methyl 2-cyano-6-formylisonicotinate | C9H6N2O3 | CID 72215402 - PubChem," PubChem. [Link]

  • "2-cyano-6-methylpyridine - Organic Syntheses Procedure," Organic Syntheses. [Link]

  • "3-cyano-6-methyl-2(1)-pyridone - Organic Syntheses Procedure," Organic Syntheses. [Link]

  • "(PDF) Saponification Process and Soap Chemistry - ResearchGate," ResearchGate. [Link]

  • "Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines - ResearchGate," ResearchGate. [Link]

  • "ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV,". [Link]

  • "Photostability of Pharmaceuticals - Atlas-Mts," Atlas Material Testing Solutions. [Link]

  • "Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI," MDPI. [Link]

  • Chinese Patent CN107602457A, "The method of the aminoisonicotinic acid of 6 methyl of one pot process 2," Google Patents.

  • "7. ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR," ATSDR. [Link]

  • "Oxidation degradation of methyl orange conditions used and results. - ResearchGate," ResearchGate. [Link]

  • "Experimental and Simulation Analysis of Siloxane Mixtures Used in Organic Rankine Cycle with Thermal Stability Limits - MDPI," MDPI. [Link]

  • "Oxidative Degradation of Anthocyanins in Red Wine: Kinetic Characterization Under Accelerated Aging Conditions - MDPI," MDPI. [Link]

  • "Degradation of methyl orange by the Fenton-like reaction of pyrite-activated hydrogen peroxide forming the Fe(lll)/Fe(ll) cycle,". [Link]

  • "(PDF) Thermal Stability of Emerging N6-type Energetic Materials: Kinetic Modeling of Simultaneous Thermal Analysis Data to Explain Sensitivity Trends - ResearchGate," ResearchGate. [Link]

  • "Preparation oi Some lmino- and Cyano-imino-substituted Barbiturates,". [Link]

  • "Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes as,". [Link]

  • "Oxidative Degradation Kinetics of Recalcitrant Macro and Micropollutants Using CaMFeO3 (M = Cu, Mo, Co) Perovskite Catalyst - ResearchGate," ResearchGate. [Link]

  • "A New Approach to the Cyanoacetic Ester Synthesis,". [Link]

  • "Kinetics of oxidative degradation of methyl orange using the “Sonoperoxate” process,". [Link]

  • "Saponification - Base promoted ester hydrolysis (video) - Khan Academy," Khan Academy. [Link]

  • "Saponification Value, Modified Method Using Methanol page 2,". [Link]

  • "Activation of Substituted Metallocene Catalysts Using Methylaluminoxane,". [Link]

  • "An Experimental Study on the Degradation of Methyl Orange by Combining Hydrodynamic Cavitation and Chlorine Dioxide Treatments - Aidic," AIDIC. [Link]

  • "Late-Stage C(sp3)–H Methylation of Drug Molecules - Macmillan Group - Princeton University," Princeton University. [Link]

  • "Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study - MDPI," MDPI. [Link]

  • "Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone - ResearchGate," ResearchGate. [Link]

  • "Sr 2 MgMoO 6 - δ : Structure, Phase Stability, and Cation Site Order Control of Reduction," ResearchGate. [Link]

  • "Sydnone Methides: Intermediates between Mesoionic Compounds and Mesoionic N‐Heterocyclic Olefins,". [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 2-cyano-6-methoxyisonicotinate

Topic: Process Chemistry & Scale-Up Optimization Target Molecule: Methyl 2-cyano-6-methoxyisonicotinate (CAS: ~1003837-17-5 / Analogous structures) User Level: Senior Chemist / Process Engineer Executive Summary: The Syn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up Optimization Target Molecule: Methyl 2-cyano-6-methoxyisonicotinate (CAS: ~1003837-17-5 / Analogous structures) User Level: Senior Chemist / Process Engineer

Executive Summary: The Synthetic Logic

The synthesis of Methyl 2-cyano-6-methoxyisonicotinate presents a classic "push-pull" conflict in pyridine chemistry. You are functionalizing a commercially available symmetric precursor, Methyl 2,6-dichloroisonicotinate .

  • Step 1 (Desymmetrization): A Nucleophilic Aromatic Substitution (SNAr) to install the methoxy group. The challenge here is kinetic control to prevent the bis-methoxy impurity.

  • Step 2 (Functionalization): A transition-metal-catalyzed cyanation of the remaining chloride. The challenge here is catalyst longevity (prevention of Pd-poisoning by the pyridine nitrogen) and safety (cyanide management at scale).

This guide moves beyond academic preparations to focus on robust, scalable protocols that avoid chromatography.

Module 1: The SNAr Methoxylation

Objective: Selective mono-methoxylation of Methyl 2,6-dichloroisonicotinate.

The Protocol (Scale: 100g - 1kg)
  • Substrate: Methyl 2,6-dichloroisonicotinate.[1][2][3][4][5]

  • Reagent: Sodium Methoxide (NaOMe), 0.98 – 1.02 equiv.

  • Solvent: Methanol (anhydrous) / THF mixture (to modulate solubility).

  • Temperature: -5°C to 0°C initially, then warm to RT.

Step-by-Step:

  • Dissolve the dichloro-pyridine in THF/MeOH (4:1 v/v). Cool to -5°C.

  • Add NaOMe (25% wt in MeOH) dropwise over 2 hours. Crucial: Localized high concentration of methoxide leads to bis-impurity.

  • Monitor by HPLC. Target < 2% starting material (SM) remaining.

  • Quench: Adjust pH to 6-7 with dilute acetic acid or HCl.

  • Workup: Concentrate to remove organics, slurry in water, filter the solids. (Product is lipophilic; salts stay in water).

Troubleshooting Guide (SNAr)

Q: I am seeing significant amounts of the bis-methoxy impurity (>5%). Why? A: This is a kinetic issue. Although the first methoxy group deactivates the ring (making the second addition slower), the selectivity window is narrow at higher temperatures.

  • Fix 1: Lower your addition temperature to -10°C.

  • Fix 2: Verify your agitation. Poor mixing creates "hot spots" of high NaOMe concentration.

  • Fix 3: Reduce NaOMe equivalents to 0.95. It is better to have 5% unreacted starting material (which can be purged via crystallization) than 5% bis-impurity (which co-crystallizes).

Q: The ester is hydrolyzing to the acid (2-chloro-6-methoxyisonicotinic acid). A: You have water in your system.

  • Root Cause: Wet Methanol or hygroscopic NaOMe. Under basic conditions, hydroxide (generated from water + methoxide) attacks the methyl ester rapidly.

  • Fix: Use anhydrous solvents (KF < 0.05%). Ensure the quench is performed after neutralizing the base or at low temperature.

Module 2: The Cyanation (Critical Step)

Objective: Conversion of the chloro-pyridine to the nitrile without hydrolyzing the ester.

The Protocol (Pd-Catalyzed)

Traditional Rosenmund-von Braun (CuCN at 200°C) is dangerous and dirty at scale. We recommend a Palladium-catalyzed approach using Zinc Cyanide (Zn(CN)2).[6][7]

  • Catalyst System: Pd2(dba)3 (0.5 mol%) + dppf (1.0 mol%) or Xantphos.

    • Why dppf? Ferrocenyl ligands have a large bite angle that favors reductive elimination of the nitrile product.

  • Cyanating Agent: Zn(CN)2 (0.6 equiv).[6]

    • Note: Zn(CN)2 delivers 2 CN units. It is less hygroscopic and safer to handle than NaCN.

  • Activator: Zinc Dust (1-2 mol%) or PMHS (Polymethylhydrosiloxane) to keep Pd in the active Pd(0) state.

  • Solvent: DMAc or NMP (degassed).

  • Temp: 80°C - 95°C.

Visualization: Reaction & Troubleshooting Logic

CyanationWorkflow Start Start: Cyanation Reaction CheckColor Check Reaction Color (After 1 hr) Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Catalyst Death RedOrange Red/Orange/Brown (Active Catalyst) CheckColor->RedOrange Healthy Stalled Stalled < 50% Conversion Black->Stalled Re-dose Pd/Ligand CheckHPLC HPLC Check (Conversion) RedOrange->CheckHPLC CheckHPLC->Stalled Add Zn dust (Reduce PdII to Pd0) Complete Complete > 98% CheckHPLC->Complete Impurity Impurity Check: Hydrolysis? Complete->Impurity AcidImpurity Acid Impurity Found (Ester Hydrolysis) Impurity->AcidImpurity Wet Solvent AmideImpurity Amide Impurity Found (Nitrile Hydrolysis) Impurity->AmideImpurity High Temp + Water Success Proceed to Workup Impurity->Success Clean Profile

Caption: Logical flow for monitoring the Pd-catalyzed cyanation reaction. Color change is the first indicator of catalyst health.

Troubleshooting Guide (Cyanation)

Q: The reaction turns black and stalls after 50% conversion. A: "Pd-Black" formation indicates ligand dissociation and aggregation of Pd(0).

  • Cause: Oxidation of the phosphine ligand or insufficient ligand-to-metal ratio.

  • Fix: Ensure rigorous degassing (sparge with N2 for 30 mins). Add additional ligand (dppf) or a reductant like Zn dust (1-5 mol%) to the mixture to reactivate oxidized Pd species.

Q: I see a new impurity at RRT 0.8 (Acid) or RRT 0.6 (Amide). A: This is hydrolysis.

  • Mechanism: The nitrile group is activated by the metal, making it susceptible to hydration even by trace water, forming the primary amide. The ester can hydrolyze to the acid.

  • Fix: Use "Dry" grade DMAc. If using Zn(CN)2, do not add water (some academic papers suggest water for solubility, but for this ester-containing substrate, it is risky).

Q: How do I remove the residual Palladium (< 10 ppm)? A: Chromatography is not viable at kg scale.

  • Method: Use a scavenger resin (e.g., SiliaMetS® Thiol or DMT) during the workup.

  • Alternative: Crystallize the product from MeOH/Water.[8] The lipophilic product crystallizes, while the Pd-ligand complexes often remain in the mother liquor.

Module 3: Safety & Waste Management (E-E-A-T)

Critical Hazard: Zinc Cyanide is fatal if swallowed, inhaled, or in contact with skin. It releases HCN gas upon contact with strong acids.

HazardControl Measure
Cyanide Exposure Load reagents in a closed glovebag or glovebox if possible. Use continuous HCN monitors in the fume hood.
Acid Contact NEVER mix the reaction waste with acidic streams. The workup usually involves an oxidative quench (Bleach/Hypochlorite) to convert CN- to cyanate (OCN-) before disposal.
Exotherm The SNAr step is exothermic. Control addition rate to maintain T < 5°C.

Module 4: Summary of Impurity Profile

Impurity NameStructure DescriptionOriginRemoval Strategy
Bis-methoxy 2,6-dimethoxyisonicotinateOver-reaction in Step 1Control Temp/Stoichiometry. Purge via crystallization.[8][9]
Des-chloro Methyl 2-methoxyisonicotinateProtodechlorination in Step 2Lower reaction temp; Check solvent purity (H-donors).
Amide 2-carbamoyl derivativeHydrolysis of NitrileExclude water; Reduce reaction time.
Acid 2-cyano-6-methoxy acidHydrolysis of EsterExclude water; Avoid strong bases.

References

  • Littke, A., et al. "Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides."[10] Organic Letters, 2007, 9(9), 1711–1714.[10]

    • Relevance: Establishes the Pd/Ligand/Zn(CN)2 protocol for aryl chlorides.
  • Schareina, T., et al. "Improved Protocol for the Palladium-Catalyzed Cyanation of Aryl Chlorides with Potassium Hexacyanoferrate(II)." European Journal of Organic Chemistry, 2007.

    • Relevance: Altern
  • Cohen, D. T., et al. "Development of a Scalable Synthesis of a JAK Inhibitor Intermediate." Organic Process Research & Development, 2017.
  • Sigma-Aldrich (MilliporeSigma). "Safety Data Sheet: Zinc Cyanide." Version 6.8, 2025.

    • Relevance: Authoritative safety d

Sources

Reference Data & Comparative Studies

Validation

HPLC and GC-MS analysis of Methyl 2-cyano-6-methoxyisonicotinate

Topic: HPLC and GC-MS Analysis of Methyl 2-cyano-6-methoxyisonicotinate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1][2] Executive Summary Methyl 2-cy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC and GC-MS Analysis of Methyl 2-cyano-6-methoxyisonicotinate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1][2]

Executive Summary

Methyl 2-cyano-6-methoxyisonicotinate (CAS 853029-94-4 ) is a critical pyridine-based intermediate used in the synthesis of complex heteroarenes and pharmaceutical scaffolds.[1][2][3][4][5] Its structural features—a pyridine core substituted with an electron-withdrawing cyano group, a methoxy group, and a methyl ester—create a unique analytical profile.[1]

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. While HPLC-UV is recommended for routine quantitative purity assessment due to its robustness against thermal degradation and metal salt contaminants, GC-MS is indispensable for structural confirmation and impurity profiling during synthesis optimization.[1]

Chemical Profile & Analytical Context

Understanding the physicochemical properties is the first step in method selection. The presence of the cyano and ester groups makes the molecule susceptible to hydrolysis under extreme pH, while the pyridine ring provides excellent UV chromophores.

PropertySpecificationAnalytical Implication
CAS Number 853029-94-4Unique identifier for database verification.[1]
Formula C

H

N

O

MW: 192.17 g/mol .[2][6] Suitable for both LC and GC.
Structure Pyridine-4-carboxylate coreAmphoteric nature; retention depends on pH in LC.[1]
Melting Point 132.5 – 133.2 °CSolid at RT. Requires dissolution for LC; volatile enough for GC.
Solubility Soluble in DCM, MeOH, ACNCompatible with standard reverse-phase and normal-phase solvents.[1]
Key Impurities Methyl 2-bromo-6-methoxyisonicotinatePrecursor from CuCN substitution; must be resolved.[1]
Method A: HPLC-UV (Quantitative Standard)[1]

Verdict: Best for Purity, Assay, and Process Monitoring.

HPLC is the preferred method for quantifying Methyl 2-cyano-6-methoxyisonicotinate, particularly in crude reaction mixtures containing non-volatile copper salts (from CuCN cyanation) or polar byproducts.[1]

Protocol: Reverse-Phase Gradient
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Rationale: The methoxy and ester groups provide sufficient hydrophobicity for retention on C18 without requiring ion-pairing agents.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7 suppresses silanol activity).

    • B: Acetonitrile (ACN).[7]

  • Gradient Program:

    • 0–1 min: 10% B (Isocratic hold)

    • 1–10 min: 10% → 90% B (Linear ramp)

    • 10–12 min: 90% B (Wash)

    • 12.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: UV @ 254 nm (primary) and 280 nm.

    • Note: The conjugated pyridine system absorbs strongly at 254 nm.

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN. Filter through 0.22 µm PTFE.

Performance Characteristics
  • Linearity: Excellent (

    
    ) typically between 5–500 µg/mL.
    
  • Selectivity: Resolves the product from the bromo-precursor (which elutes later due to the heavy bromine atom increasing lipophilicity relative to the small cyano group) and hydrolysis products (acid derivatives elute earlier).

Method B: GC-MS (Structural Confirmation)[1]

Verdict: Best for Identification and Impurity Profiling.

GC-MS is superior for confirming the identity of the synthesized product and detecting volatile organic impurities (like residual DMF solvent). The molecular weight (192.[6]17) is ideal for Electron Ionization (EI).

Protocol: Splitless Injection
  • Instrument: GC-MS (Single Quadrupole), e.g., Agilent 7890/5977.

  • Column: HP-5ms or DB-5ms (30 m × 0.25 mm × 0.25 µm).[1]

    • Rationale: Low-polarity phenyl-arylene polymer prevents tailing of the polar pyridine nitrogen.[1]

  • Inlet Parameters:

    • Temperature: 250 °C.

    • Mode: Split (10:1) for concentrated samples; Splitless for trace impurities.

  • Oven Program:

    • Initial: 60 °C (hold 1 min).

    • Ramp: 20 °C/min to 280 °C.

    • Final: 280 °C (hold 3 min).

  • MS Parameters:

    • Source Temp: 230 °C.

    • Ionization: EI (70 eV).[9]

    • Scan Range: m/z 40–400.

Spectral Interpretation (EI Fragmentation)
  • Molecular Ion (

    
    ):  Distinct peak at m/z 192.[6]
    
  • Base Peak: Likely loss of the methoxy radical (

    
    , M-31) or the carbomethoxy group (
    
    
    
    , M-59).[1]
  • Diagnostic Fragment: Loss of HCN or CN group is common in cyanopyridines.

Comparative Analysis: HPLC vs. GC-MS

The following table contrasts the two techniques specifically for Methyl 2-cyano-6-methoxyisonicotinate.

FeatureHPLC-UVGC-MS
Primary Utility Purity & Assay (Routine QC)ID & Impurity Profiling (R&D)
Sample Compatibility Handles crude samples with salts (CuCN residues).[1]Requires volatile, salt-free samples.[1]
Thermal Stability High (Room Temp analysis).Risk of thermal degradation at 250°C inlet.
Sensitivity Moderate (ng range).High (pg range in SIM mode).
Selectivity Separates based on polarity/hydrophobicity.Separates based on boiling point.
Throughput 10–15 min run time.15–20 min run time + cool down.
Synthesis & Analysis Workflow

The analysis is most critical during the substitution of the bromo-precursor with cyanide. The following diagram illustrates the synthesis pathway and the decision logic for choosing the analytical method.

AnalysisWorkflow Start Starting Material (Methyl 2-bromo-6-methoxyisonicotinate) Reaction Reaction: CuCN, DMF, 150°C (Nucleophilic Substitution) Start->Reaction Crude Crude Mixture (Contains Product, Cu salts, DMF) Reaction->Crude Decision Select Analytical Method Crude->Decision HPLC HPLC-UV (Quantify Conversion) Decision->HPLC Routine Check GCMS GC-MS (Confirm Structure) Decision->GCMS Structural ID Result1 Monitor Disappearance of Bromo-SM (RT Shift) HPLC->Result1 Result2 Confirm M+ 192 Check for De-bromination GCMS->Result2

Caption: Analytical decision tree for monitoring the cyanation of methyl 2-bromo-6-methoxyisonicotinate.

References
  • Chemical Identification: National Center for Biotechnology Information. (2025).[8][10][11] PubChem Compound Summary for CID 72215402, Methyl 2-cyano-6-formylisonicotinate (Analogous Structure). Retrieved from [Link]

  • Synthesis Protocol: RSC Advances. (2014). Synthesis of heteroarenes using cascade radical cyclisation via iminyl radicals. (Describes synthesis of CAS 853029-94-4 from bromo-precursor). Retrieved from [Link]

  • Physical Properties: MolAid. (2025). Methyl 2-cyano-6-methoxypyridine-4-carboxylate Properties and Spectra. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Substituted Isonicotinates: From Classic Condensations to Modern Cross-Couplings

Substituted isonicotinates, esters of 4-pyridinecarboxylic acid, represent a cornerstone structural motif in medicinal chemistry and materials science. Their prevalence in pharmaceuticals, agrochemicals, and functional m...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted isonicotinates, esters of 4-pyridinecarboxylic acid, represent a cornerstone structural motif in medicinal chemistry and materials science. Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and versatile synthetic methodologies. This guide provides an in-depth comparison of the primary synthetic routes to this important class of compounds, offering a critical evaluation of both classical and modern approaches. We will delve into the mechanistic underpinnings of each strategy, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Enduring Legacy of Classical Cyclization Strategies

The construction of the pyridine ring through the cyclization of acyclic precursors remains a robust and cost-effective approach for accessing a wide variety of substituted isonicotinates. These methods are particularly valued for their ability to generate highly functionalized pyridines from simple, readily available starting materials.

The Hantzsch Pyridine Synthesis: A Multi-Component Workhorse

First reported in 1881, the Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][2] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[1]

Mechanism and Rationale: The reaction proceeds through a series of condensations and cyclizations. One equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde, while a second equivalent forms an enamine with ammonia. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine. The final aromatization step is crucial and can be achieved with a variety of oxidizing agents. The choice of β-ketoester directly influences the ester functionalities at the 3- and 5-positions, which can be identical in the synthesis of symmetrical pyridines. For the synthesis of isonicotinates, a subsequent decarboxylation of the C3- or C5-carboxylic acid ester is often necessary.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Step 1: 1,4-Dihydropyridine Synthesis. A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in ethanol (20 mL) is refluxed for 4 hours.[1] Upon cooling, the precipitated diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is collected by filtration and washed with cold ethanol.

  • Step 2: Aromatization. The crude 1,4-dihydropyridine is dissolved in acetic acid, and a solution of chromium trioxide in aqueous acetic acid is added dropwise. The mixture is heated until the reaction is complete (monitored by TLC). After workup, the desired diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is obtained.

Performance and Limitations: The Hantzsch synthesis is known for its operational simplicity and the use of inexpensive starting materials. However, the classical method can suffer from long reaction times and harsh conditions, sometimes leading to low yields.[1][3] Modern modifications, such as the use of microwave irradiation or catalysts like p-toluenesulfonic acid (PTSA), can significantly improve yields and reduce reaction times.[1][3] A key limitation for the direct synthesis of isonicotinates is the inherent symmetry of the classical Hantzsch reaction, which typically yields 3,5-disubstituted pyridines.

Table 1: Performance Data for Hantzsch Pyridine Synthesis Variants

Aldehydeβ-KetoesterNitrogen SourceConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetateReflux in ethanol, 4h85 (dihydropyridine)[1]
4-NitrobenzaldehydeMethyl acetoacetateAmmonium acetateMicrowave, 5 min92 (pyridine)[4]
FormaldehydeEthyl acetoacetateAmmonium acetateFerric chloride, waterHigh (one-pot)[2]
The Guareschi-Thorpe Condensation: Access to Pyridones and their Derivatives

The Guareschi-Thorpe condensation provides a route to substituted 2-pyridones, which can be valuable precursors to isonicotinates. The reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[5][6] An advanced version of this reaction utilizes a three-component condensation of an alkyl cyanoacetate, a 1,3-dicarbonyl, and ammonium carbonate in an aqueous medium, offering a greener and more efficient protocol.[7][8]

Mechanism and Rationale: The reaction is believed to proceed via an initial Knoevenagel condensation between the 1,3-dicarbonyl and the cyanoacetamide, followed by cyclization through the attack of the amide nitrogen onto one of the carbonyl groups. Subsequent dehydration leads to the formation of the 2-pyridone ring. The substituents on the starting materials directly translate to the substitution pattern on the resulting pyridone.

Experimental Protocol: Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • A mixture of ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of water and ethanol is heated at 80 °C.[8] The product precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Performance and Limitations: The Guareschi-Thorpe condensation is a versatile method for the synthesis of highly functionalized pyridones, often with high yields.[7] The use of aqueous media and ammonium carbonate in modern protocols enhances its environmental friendliness.[7][8] However, the direct product is a pyridone, which requires further chemical transformations to be converted into an isonicotinate. A one-pot synthesis reminiscent of this condensation has been developed to produce substituted 2-amino isonicotinic acids.[9][10]

Modern Era: Transition-Metal Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis has revolutionized the synthesis of substituted aromatic compounds, including isonicotinates. These methods offer unparalleled precision in introducing a wide array of substituents onto a pre-existing pyridine ring.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[11][12] This reaction is widely used for the synthesis of biaryl compounds and has been successfully applied to the arylation of isonicotinate precursors.[13][14]

Mechanism and Rationale: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[12] The choice of ligand on the palladium catalyst is crucial for achieving high efficiency, especially with electron-deficient pyridine substrates.[13]

Experimental Protocol: Synthesis of Methyl 2-phenylisonicotinate

  • To a solution of methyl 2-chloroisonicotinate (1 mmol) and phenylboronic acid (1.2 mmol) in a suitable solvent like dioxane, a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) and a base (e.g., K₂CO₃, 2 mmol) are added. The mixture is heated under an inert atmosphere until the starting material is consumed. After workup and purification, the desired product is obtained.

Performance and Limitations: The Suzuki-Miyaura coupling is celebrated for its broad functional group tolerance and the commercial availability of a vast array of boronic acids. However, challenges can arise with sterically hindered substrates or when dealing with certain heteroaryl boronic acids that are prone to protodeboronation.[15] The presence of the basic nitrogen atom in the pyridine ring can also sometimes inhibit the catalyst.[13]

Table 2: Representative Examples of Suzuki-Miyaura Coupling for Substituted Isonicotinates

Isonicotinate PrecursorBoronic Acid/EsterCatalyst/LigandBaseYield (%)Reference
5-Bromo-nicotinic acid derivativePhenylboronic acidPd(PPh₃)₄K₃PO₄Good[16]
2-Chloropyridine derivative2-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄99[13]
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Cs₂CO₃89[14]
Heck Reaction: The Power of Alkenylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[17][18] This reaction provides a direct method for introducing alkenyl substituents onto the isonicotinate scaffold.

Mechanism and Rationale: The catalytic cycle of the Heck reaction is similar to the Suzuki coupling, involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[18] The regioselectivity of the alkene insertion is a key consideration.

Experimental Protocol: Synthesis of Methyl 2-styrylisonicotinate

  • A mixture of methyl 2-bromoisonicotinate (1 mmol), styrene (1.5 mmol), a palladium catalyst like Pd(OAc)₂ (2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base such as triethylamine (1.5 mmol) in a solvent like DMF is heated. After completion of the reaction, the product is isolated and purified.

Performance and Limitations: The Heck reaction is a powerful tool for C-C bond formation with good functional group tolerance.[19] A significant advantage is that it does not require the pre-formation of organometallic reagents from the alkene component. However, controlling the regioselectivity and stereoselectivity (E/Z) of the newly formed double bond can sometimes be challenging.

The Frontier: C-H Functionalization Strategies

Direct C-H functionalization has emerged as a highly attractive and atom-economical approach to the synthesis of substituted arenes and heteroarenes.[20] These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Directed C-H Functionalization: Precision through Directing Groups

In directed C-H functionalization, a directing group on the substrate coordinates to a transition metal catalyst, bringing it into close proximity to a specific C-H bond and enabling its selective activation and functionalization. For isonicotinates, the ester or an amide derivative can act as a directing group.

Mechanism and Rationale: The directing group facilitates the formation of a metallacyclic intermediate, which then undergoes C-H activation. The resulting metallated species can then react with a coupling partner to form the desired product. This approach offers excellent control over regioselectivity.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of an Isonicotinamide

  • An isonicotinamide derivative (1 mmol) is reacted with an aryl bromide (2 mmol) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), a phosphine ligand, and a base (e.g., K₂CO₃) in a high-boiling solvent like DMA at elevated temperatures. This method allows for the selective arylation at the C-3 position.

C-H Functionalization of Pyridine N-Oxides

The use of pyridine N-oxides is a common strategy to activate the pyridine ring towards C-H functionalization. The N-oxide group alters the electronic properties of the ring, making the C-H bonds at the 2- and 6-positions more susceptible to metallation.

Mechanism and Rationale: The N-oxide can act as a directing group and also enhances the reactivity of the ortho C-H bonds. After the C-H functionalization step, the N-oxide can be readily removed by reduction to afford the desired substituted pyridine.

Performance and Limitations of C-H Functionalization: C-H functionalization offers a highly efficient and step-economical route to substituted isonicotinates. However, the development of broadly applicable and highly selective methods is an ongoing area of research. Challenges include achieving high regioselectivity in the absence of a strong directing group and the functional group tolerance of some catalytic systems. The regioselectivity can often be tuned by modifying reaction conditions such as solvent and pH.[21]

Comparison of Synthetic Routes

The choice of a synthetic route to a particular substituted isonicotinate depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the tolerance of other functional groups in the molecule.

Table 3: Comparative Analysis of Synthetic Routes to Substituted Isonicotinates

FeatureHantzsch SynthesisGuareschi-ThorpeSuzuki-Miyaura CouplingHeck ReactionC-H Functionalization
Bond Formed C-C, C-N (Ring formation)C-C, C-N (Ring formation)C-C (Aryl-Aryl)C-C (Aryl-Alkenyl)C-C, C-Heteroatom
Typical Starting Materials Aldehydes, β-ketoestersCyanoacetamides, 1,3-dicarbonylsHalo-isonicotinates, Boronic acidsHalo-isonicotinates, AlkenesIsonicotinates, Coupling partners
Regioselectivity Generally symmetricalDefined by starting materialsHigh, at the halogen positionGenerally goodHigh with directing groups
Functional Group Tolerance ModerateGoodExcellentGoodVaries with catalyst system
Key Advantages Inexpensive reagents, one-potAccess to pyridones, green protocolsBroad substrate scope, mild conditionsNo pre-functionalization of alkeneHigh atom economy, shorter routes
Key Limitations Symmetry limitations, often requires oxidationProduces pyridones, not isonicotinates directlyCatalyst inhibition, protodeboronationRegio/stereoselectivity can be an issueSubstrate scope can be limited

Best Practices and Troubleshooting

Hantzsch Synthesis:

  • Low Yields: Can be caused by inefficient reaction conditions or poor oxidation of the dihydropyridine intermediate.[1] Consider using microwave-assisted synthesis or a catalyst like PTSA.[1] For the oxidation step, milder reagents can improve yields and simplify workup.[1]

  • Side Reactions: The Hantzsch reaction can proceed through multiple pathways.[3] Careful control of temperature and stoichiometry is crucial.

Guareschi-Thorpe Condensation:

  • Side Reactions: The formation of byproducts can occur. Optimization of the base and reaction temperature can improve selectivity.

Suzuki-Miyaura Coupling:

  • Low Conversion: Inefficient oxidative addition of the palladium catalyst to sterically hindered pyridine halides can be a cause.[15] The choice of a bulky, electron-rich phosphine ligand is critical.[13]

  • Protodeboronation: The cleavage of the C-B bond of the organoboron reagent is a common side reaction.[15] Using boronic esters or potassium trifluoroborate salts can mitigate this issue.[15]

  • Catalyst Inhibition: The basic nitrogen of the pyridine can coordinate to the palladium catalyst and inhibit its activity. Using a suitable ligand can often overcome this.[13]

Heck Reaction:

  • Regioselectivity Issues: The position of the new C-C bond on the alkene can be influenced by electronic and steric factors. The choice of ligand and additives can help control regioselectivity.

C-H Functionalization:

  • Regioselectivity Control: In the absence of a directing group, achieving high regioselectivity can be challenging. The electronic nature of the pyridine ring generally favors functionalization at the C2 and C4 positions.[21] Careful selection of the catalyst and reaction conditions is paramount.

Conclusion

The synthesis of substituted isonicotinates is a mature field with a diverse array of reliable synthetic methods. Classical cyclization reactions like the Hantzsch and Guareschi-Thorpe syntheses remain valuable for their simplicity and cost-effectiveness, particularly for the construction of the core heterocyclic ring. Modern transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, provide unparalleled flexibility for the late-stage introduction of a wide variety of substituents with high precision. The emerging field of C-H functionalization offers the promise of even more efficient and atom-economical synthetic routes.

Ultimately, the optimal synthetic strategy will be dictated by the specific target molecule. A thorough understanding of the strengths and limitations of each method, as detailed in this guide, will enable researchers to make informed decisions and design efficient and successful synthetic routes to novel substituted isonicotinates for a wide range of applications.

References

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  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
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  • Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
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  • Heck reaction. Wikipedia.
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  • Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(2), 1541-1544.
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  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
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  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condens
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  • C–H Activation by Isolable Cationic Bis(phosphine) Cobalt(III) Metallacycles. PMC.
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Validation

A Senior Application Scientist's Guide to Spectroscopic Data Interpretation for Derivatives of Methyl 2-cyano-6-methoxyisonicotinate

For researchers, scientists, and drug development professionals navigating the intricate world of heterocyclic chemistry, the precise structural elucidation of novel compounds is paramount. Methyl 2-cyano-6-methoxyisonic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of heterocyclic chemistry, the precise structural elucidation of novel compounds is paramount. Methyl 2-cyano-6-methoxyisonicotinate and its derivatives represent a class of compounds with significant potential in medicinal chemistry. A thorough understanding of their spectroscopic signatures is the bedrock of efficient synthesis, purification, and structure-activity relationship (SAR) studies.

This guide provides an in-depth, comparative analysis of the expected spectroscopic data for Methyl 2-cyano-6-methoxyisonicotinate and its derivatives. Rather than merely presenting raw data, we will delve into the causal relationships between molecular structure and spectral features, offering predictive insights rooted in the fundamental principles of NMR, IR, and Mass Spectrometry. This approach is designed to empower researchers to anticipate and interpret the spectroscopic characteristics of their own novel derivatives within this chemical class.

The Structural Landscape: Predicting Spectroscopic Behavior

The interpretation of spectroscopic data is a deductive process. The electronic environment of each atom and bond within a molecule dictates its interaction with electromagnetic radiation. In Methyl 2-cyano-6-methoxyisonicotinate, the interplay of the electron-withdrawing cyano (-CN) and methyl ester (-COOCH₃) groups with the electron-donating methoxy (-OCH₃) group, all substituted on a pyridine ring, creates a unique and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[1]

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For Methyl 2-cyano-6-methoxyisonicotinate, we can predict the following key signals:

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment Rationale
~8.0 - 8.2Singlet (s)1HH-5 : This proton is situated between the electron-withdrawing cyano and ester groups, leading to significant deshielding and a downfield chemical shift.
~7.4 - 7.6Singlet (s)1HH-3 : This proton is influenced by the adjacent nitrogen and the ester group, but to a lesser extent than H-5.
~4.0Singlet (s)3H-OCH₃ (methoxy) : The protons of the methoxy group are deshielded by the adjacent oxygen atom.
~3.9Singlet (s)3H-OCH₃ (ester) : The protons of the methyl ester are also deshielded by the neighboring oxygen of the carbonyl group.

Comparative Analysis of ¹H NMR for Derivatives:

Substituent ChangeExpected Effect on ¹H NMR Spectrum
Alkoxy Chain Elongation (e.g., -OCH₂CH₃) The singlet for the methoxy group will be replaced by a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, with the quartet appearing further downfield.
Replacement of -CN with another EWG (e.g., -NO₂) The signal for H-5 will likely shift even further downfield due to the strong electron-withdrawing nature of the nitro group.
Replacement of -OCH₃ with an alkyl group The signal for H-5 will shift upfield due to the loss of the electron-donating methoxy group and the introduction of a less deshielding alkyl group.
¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~165C=O (ester) The carbonyl carbon of the ester group is highly deshielded.
~160C-6 This carbon is attached to the electronegative oxygen of the methoxy group, causing a significant downfield shift.
~150C-2 The carbon bearing the cyano group is also deshielded.
~145C-4 The quaternary carbon of the pyridine ring attached to the ester group.
~117-C≡N The carbon of the cyano group typically appears in this region.
~110C-5 This carbon is influenced by the adjacent cyano and ester groups.
~105C-3 This carbon is influenced by the ring nitrogen and the ester group.
~55-OCH₃ (methoxy) The carbon of the methoxy group.
~53-OCH₃ (ester) The carbon of the methyl ester.

Comparative Analysis of ¹³C NMR for Derivatives:

Substituent ChangeExpected Effect on ¹³C NMR Spectrum
Alkoxy Chain Elongation Additional signals will appear in the aliphatic region of the spectrum corresponding to the carbons of the longer alkyl chain.
Replacement of -CN with -H The signal for C-2 will shift significantly upfield. The signal for the cyano carbon will disappear.
Introduction of a Halogen at C-3 The signal for C-3 will shift downfield due to the inductive effect of the halogen.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2]

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
~2230C≡N stretchCyano
~1730C=O stretchEster
~1600, ~1470C=C and C=N ring stretchingPyridine ring
~1250C-O stretch (asymmetric)Methoxy and Ester
~1050C-O stretch (symmetric)Methoxy and Ester

Comparative Analysis of IR Spectra for Derivatives:

Substituent ChangeExpected Effect on IR Spectrum
Hydrolysis of the ester to a carboxylic acid The sharp C=O stretch around 1730 cm⁻¹ will be replaced by a broader C=O stretch around 1700 cm⁻¹, and a very broad O-H stretch will appear from ~3300-2500 cm⁻¹.
Reduction of the cyano group to an amine The C≡N stretch at ~2230 cm⁻¹ will disappear, and N-H stretching bands will appear in the ~3500-3300 cm⁻¹ region.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For Methyl 2-cyano-6-methoxyisonicotinate (Molecular Weight: 192.16 g/mol ), we would expect to see the following in an electron ionization (EI) mass spectrum:

  • Molecular Ion Peak (M⁺): A peak at m/z = 192.

  • Key Fragmentation Pathways:

    • Loss of the methoxy radical from the ester: [M - OCH₃]⁺ at m/z = 161.

    • Loss of the methyl radical from the methoxy group: [M - CH₃]⁺ at m/z = 177.

    • Loss of carbon monoxide from the ester group after loss of the methoxy radical: [M - OCH₃ - CO]⁺ at m/z = 133.

    • Fragmentation of the pyridine ring.[3][4]

Comparative Analysis of Mass Spectra for Derivatives:

Substituent ChangeExpected Effect on Mass Spectrum
Increase in the length of the alkoxy chain The molecular ion peak will increase accordingly. Fragmentation will likely involve cleavage of the longer alkyl chain.
Replacement of the methoxy group with a different substituent The molecular ion peak will change, and the fragmentation pattern will be dictated by the new substituent's stability and bond strengths.

Experimental Protocols

For reproducible and high-quality data, standardized experimental procedures are crucial.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube.

  • Shimming and Referencing: Shim the magnetic field to achieve optimal resolution. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[1]

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.[1]

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For these compounds, positive ion mode is generally preferred to observe the protonated molecule [M+H]⁺.[1]

Visualizing the Workflow and Fragmentation

To further clarify the analytical process and expected molecular behavior, the following diagrams are provided.

G cluster_workflow Spectroscopic Analysis Workflow Compound Compound Synthesis and Purification HNMR ¹H NMR Analysis Compound->HNMR CNMR ¹³C NMR Analysis Compound->CNMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structure Elucidation and Verification HNMR->Structure CNMR->Structure IR->Structure MS->Structure

Caption: A typical workflow for the spectroscopic analysis of a novel organic compound.

G M [M]⁺˙ m/z = 192 M_minus_OCH3 [M-OCH₃]⁺ m/z = 161 M->M_minus_OCH3 - •OCH₃ M_minus_CH3 [M-CH₃]⁺ m/z = 177 M->M_minus_CH3 - •CH₃ M_minus_OCH3_minus_CO [M-OCH₃-CO]⁺ m/z = 133 M_minus_OCH3->M_minus_OCH3_minus_CO - CO

Caption: Predicted major fragmentation pathways for Methyl 2-cyano-6-methoxyisonicotinate in EI-MS.

Conclusion

The structural characterization of Methyl 2-cyano-6-methoxyisonicotinate and its derivatives is a critical step in their development for various applications. By understanding the fundamental principles of spectroscopic techniques and how different structural modifications influence the resulting spectra, researchers can confidently and efficiently interpret their experimental data. This guide provides a predictive framework to aid in this endeavor, facilitating the rapid identification and characterization of novel compounds in this important chemical class.

References

  • Grange, A. H., & Dallas, J. L. (2000). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Journal of the American Society for Mass Spectrometry, 11(5), 425-431.
  • Lawrence, R., & Waight, E. S. (1969). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
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Comparative

A Comparative Guide to the Structural Elucidation of Methyl 2-cyano-6-methoxyisonicotinate: An In-Depth X-ray Crystallography Analysis and Methodological Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical overview of the X-ray crystal structure analysis of Methyl 2-cyano-6-methoxyisonicotinate, a substituted pyridine derivative of interest. As the definitive method for atomic-level structural elucidation, single-crystal X-ray diffraction provides unparalleled insights into molecular geometry, intermolecular interactions, and solid-state packing.

While a specific crystal structure for Methyl 2-cyano-6-methoxyisonicotinate is not publicly available, this guide will utilize the crystallographic data of a closely related substituted pyridine derivative, 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile, to illustrate the principles and workflow of the technique. This compound, with its substituted pyridine core, serves as an excellent proxy to explain the intricacies of X-ray crystallography. We will delve into the experimental causality behind crystallographic procedures and objectively compare this "gold standard" technique with powerful complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[1] The method relies on the diffraction of an X-ray beam by the electron clouds of the atoms within a well-ordered crystal lattice. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which a detailed three-dimensional model of the molecule can be reconstructed.

Experimental Workflow: From Powder to Picture

The journey from a powdered sample to a fully resolved crystal structure is a multi-step process demanding precision and expertise. The causality behind each step is crucial for obtaining high-quality, publishable data.

experimental_workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Structure Solution & Refinement Synthesis Synthesis of Methyl 2-cyano-6-methoxyisonicotinate Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Diffractometer Diffractometer Crystal_Mounting->Diffractometer Xray_Source X-ray Source (e.g., Mo Kα) Xray_Source->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

Detailed Experimental Protocol (Based on a Model Compound)

The following protocol is based on the published crystal structure determination of 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile and serves as a representative example.[2]

1. Synthesis and Crystallization:

  • Synthesis: The target compound, Methyl 2-cyano-6-methoxyisonicotinate, would first be synthesized. A potential route could involve the reaction of a suitable precursor like 2-chloro-6-methoxyisonicotinate with a cyanide source.

  • Purification: The crude product must be purified to homogeneity, typically using column chromatography or recrystallization, to ensure the growth of single crystals of the desired compound.

  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Common methods for growing crystals of small organic molecules include:

    • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and induces crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

2. Data Collection:

  • A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • The diffractometer rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray beams.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.

  • The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods, often with software like SHELXS.

  • The atomic positions and their displacement parameters are then refined against the experimental diffraction data using least-squares methods (e.g., with SHELXL) to obtain the final, accurate molecular structure.

Crystallographic Data Summary (Model Compound)

The following table summarizes the crystallographic data for the model compound, 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile.[2]

ParameterValue
Chemical FormulaC9H9N3O4
Formula Weight223.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.845(2)
b (Å)15.011(3)
c (Å)8.680(2)
α (°)90
β (°)103.43(3)
γ (°)90
Volume (ų)993.8(4)
Z4
Density (calculated) (g/cm³)1.491
Absorption Coefficient (mm⁻¹)0.122
F(000)464
Crystal Size (mm³)0.30 x 0.25 x 0.20
θ range for data collection (°)2.56 to 26.00
Reflections collected7924
Independent reflections1949 [R(int) = 0.0456]
Final R indices [I>2σ(I)]R1 = 0.0487, wR2 = 0.1258
R indices (all data)R1 = 0.0665, wR2 = 0.1384
Goodness-of-fit on F²1.042

Comparative Analysis: Beyond X-ray Crystallography

While SCXRD provides an unparalleled static picture of a molecule in the solid state, a comprehensive understanding often requires complementary techniques that probe its structure and properties in solution and the gas phase.

analytical_techniques Figure 2: Complementary Analytical Techniques Target Methyl 2-cyano-6-methoxyisonicotinate SCXRD Single-Crystal X-ray Diffraction Target->SCXRD Solid-State Structure (Atomic Resolution) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Target->NMR Solution-State Structure (Connectivity, Stereochemistry) MS Mass Spectrometry (HRMS, MS/MS) Target->MS Molecular Weight & Fragmentation SCXRD->NMR Complementary Information NMR->MS Complementary Information MS->SCXRD Complementary Information

Caption: The synergistic relationship between key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[3][4] It provides information about the chemical environment of atomic nuclei (typically ¹H and ¹³C), allowing for the determination of the molecule's connectivity and stereochemistry.

  • ¹H NMR: Would confirm the presence and integration of all protons in Methyl 2-cyano-6-methoxyisonicotinate, including the methoxy and methyl ester protons, and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns would provide information about their relative positions.

  • ¹³C NMR: Would identify all unique carbon atoms in the molecule, including the cyano, carbonyl, and aromatic carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, confirming the overall molecular framework.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[5] It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

  • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate molecular weight for Methyl 2-cyano-6-methoxyisonicotinate, allowing for the unambiguous determination of its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments would yield a characteristic fragmentation pattern. The analysis of these fragments can help to confirm the presence of key functional groups and the overall structure of the molecule.

Comparison of Techniques
FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.[1]Connectivity, stereochemistry, dynamic processes in solution.[3]Molecular weight, elemental composition, fragmentation patterns.[5]
Strengths Unambiguous structure determination, absolute configuration.[6]Non-destructive, provides information on solution-state conformation.High sensitivity, requires very small sample amounts.
Limitations Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the solid state.[1]Provides an average structure in solution, can be complex to interpret for large molecules.Does not directly provide 3D structural information.
Application to Topic Definitive confirmation of the molecular structure and solid-state packing.Elucidation of the molecular structure in solution, confirming connectivity.Confirmation of molecular formula and structural fragments.

Conclusion

The structural elucidation of a molecule like Methyl 2-cyano-6-methoxyisonicotinate is a critical step in its development for any application. While single-crystal X-ray diffraction remains the gold standard for providing an unambiguous, high-resolution three-dimensional structure, a comprehensive characterization relies on a multi-technique approach. NMR spectroscopy and mass spectrometry provide essential and complementary information regarding the molecule's structure in solution and its elemental composition. By integrating the data from these powerful analytical methods, researchers can gain a complete and validated understanding of the molecule's chemical identity and properties, paving the way for its successful application in research and development.

References

  • Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(37), 12974-12986.
  • Bhatt, P. M., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(4), 1811-1825.
  • Ye, S., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
  • Cetina, M., et al. (2016). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1121, 14-23.
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  • MDPI. (2022).
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  • ChemSynthesis. (n.d.). methyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate. Retrieved from [Link]

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  • MDPI. (2021). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)
  • Sunway Pharm Ltd. (n.d.). methyl 2-cyanoisonicotinate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-cyanoisonicotinate. Retrieved from [Link]

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  • Domasevitch, K. V., et al. (2024). 2-Cyano-2-isonitrosoacetamide–3,4-dimethylpyrazole (1/1): a co-crystal of two molecules with agrochemical activities.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-cyano-6-methoxyisonicotinate

This guide provides a detailed operational plan for the safe handling of Methyl 2-cyano-6-methoxyisonicotinate. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed operational plan for the safe handling of Methyl 2-cyano-6-methoxyisonicotinate. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a deep understanding of the materials we work with. The following protocols are designed not as a mere checklist, but as a system of safe practices grounded in the chemical nature of the compound, ensuring both personal safety and experimental integrity.

Hazard Assessment: A Triad of Risks

The selection of appropriate Personal Protective Equipment (PPE) is dictated by a thorough risk assessment of the molecule . Methyl 2-cyano-6-methoxyisonicotinate presents three primary areas of concern that inform our safety protocols.

  • Acute Toxicity via the Cyano Group: The presence of a nitrile (-CN) functional group is the most significant hazard. Organic nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.[1] The Safety Data Sheet (SDS) for this compound classifies it as harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3][4]

  • Irritation from the Isonicotinate Moiety: As a derivative of isonicotinic acid (a pyridinecarboxylic acid), the compound is classified as a skin and eye irritant.[2][4] It may also cause respiratory irritation, particularly if handled as a fine powder that can be easily aerosolized.[4][5]

  • Liberation of Hydrogen Cyanide (HCN) Gas: This is a critical, and potentially lethal, secondary hazard. In the presence of acids, cyanide-containing compounds can react to produce highly toxic and flammable hydrogen cyanide gas.[6][7][8][9] This chemical incompatibility dictates strict protocols for handling, storage, and waste disposal.

Core Directive: Personal Protective Equipment Ensemble

All handling of Methyl 2-cyano-6-methoxyisonicotinate, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control exposure.[6][7][8] The following PPE is mandatory.

Hand Protection

Given the dermal toxicity and skin irritation potential, robust hand protection is non-negotiable.[2][3][4]

  • Glove Selection: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including nitriles.[7]

  • Double Gloving: For all procedures, including weighing, transfers, and reaction setup, double gloving is required. This practice provides a critical safety buffer; should the outer glove become contaminated or torn, the inner glove continues to offer protection while the outer is safely removed and replaced.

  • Inspection and Disposal: Always inspect gloves for tears or leaks before use.[7] Contaminated gloves must be disposed of as hazardous waste and should never be used to touch common surfaces like doorknobs, keyboards, or lab notebooks.[9]

Eye and Face Protection

The compound is a serious eye irritant.[2][4]

  • Standard Operations: At a minimum, safety glasses with side shields are required for all work within the fume hood.[10]

  • Splash Hazard: When there is a significant risk of splashing or splatter (e.g., during transfers of solutions or reaction workups), a combination of chemical splash goggles and a full-face shield must be worn.[7][11][12]

Body Protection

A flame-resistant lab coat that covers the arms and clothing that fully covers the legs and feet is mandatory.[7] For procedures with a higher risk of spillage, a chemically resistant apron (e.g., PVC) should be worn over the lab coat.[10]

Respiratory Protection

All work should be performed in a properly functioning chemical fume hood to minimize inhalation risk.[7][8] If, under extraordinary circumstances (e.g., spill outside of a fume hood), airborne concentrations might exceed exposure limits, a NIOSH-approved respirator with appropriate cartridges must be used.[11][12]

Data Presentation: PPE Specification Summary

Protection TypeSpecificationRationale & Key Considerations
Hand Protection Double-layered nitrile or neoprene gloves.Protects against dermal toxicity and skin irritation.[2][7] The outer glove is sacrificial in case of contamination.
Eye Protection Safety glasses with side shields (minimum). Chemical splash goggles for splash risk.Protects against serious eye irritation.[2][4]
Face Protection Full-face shield (worn with goggles).Required for any procedure with a significant splash or splatter potential.[7]
Body Protection Flame-resistant lab coat, long pants, closed-toe shoes. Chemically resistant apron as needed.Prevents skin contact from spills and contamination of personal clothing.[7][10]
Respiratory Protection Work exclusively in a chemical fume hood.Primary engineering control to prevent inhalation of dust or vapors.[6][8]

Procedural Discipline: Safe Handling & Disposal Workflow

Effective protection goes beyond simply wearing the correct gear. The process of using, removing, and disposing of PPE is a critical control point to prevent exposure and cross-contamination.

Experimental Protocol: Donning and Doffing Sequence
  • Donning (Putting On):

    • Perform hand hygiene.

    • Don inner gloves.

    • Don lab coat, ensuring it is fully fastened.

    • Don outer gloves, pulling the cuffs over the sleeves of the lab coat.

    • Don eye and face protection.

  • Doffing (Taking Off): This sequence is designed to move from most contaminated to least contaminated.

    • Remove outer gloves by peeling them off without touching the outside surface with your bare inner glove. Dispose of them immediately in the designated cyanide waste container.

    • Remove face shield and/or goggles.

    • Remove lab coat by rolling it away from the body and place it in a designated area for contaminated lab coats.

    • Remove inner gloves using the same technique as the outer gloves.

    • Perform thorough hand hygiene with soap and water.[6][7]

Operational Plan: Decontamination and Disposal
  • Decontamination: All surfaces and glassware contaminated with Methyl 2-cyano-6-methoxyisonicotinate must first be cleaned with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[6][8] This must be done inside the fume hood.

  • Waste Management: A self-validating system for waste is crucial.

    • Segregation is Mandatory: All solid waste (gloves, paper towels, contaminated vials) and liquid waste containing this compound must be collected in separate, clearly labeled, sealed containers designated only for cyanide waste.[1][6][8]

    • Labeling: The waste container must be labeled "HAZARDOUS WASTE – CYANIDE" and explicitly marked "NO ACIDS."[6] This prevents the accidental mixing of cyanide waste with acidic waste streams, which would generate deadly HCN gas.[7][9]

Mandatory Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_start Initial Assessment cluster_process Procedural Variables cluster_ppe Required PPE Level start Task: Handling Methyl 2-cyano-6-methoxyisonicotinate q_solid Weighing Solid Powder? start->q_solid q_liquid Transferring Solutions? q_solid->q_liquid No ppe_base Core PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses - Work in Fume Hood q_solid->ppe_base Yes q_liquid->ppe_base No ppe_splash Enhanced PPE: - Core PPE + Chemical Goggles + Face Shield q_liquid->ppe_splash Yes

Caption: PPE selection workflow for handling Methyl 2-cyano-6-methoxyisonicotinate.

References

  • SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport.
  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015). MIT Environmental Health & Safety.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • Cyanides Storage, Handling and General Use Information. University of Windsor.
  • Safety Module: Cyanides. University of California, Berkeley.
  • Material Safety Data Sheet - Isonicotinic Acid, 99%. (2005). Cole-Parmer.
  • Isonicotinic acid Safety Data Sheet. Santa Cruz Biotechnology.
  • Isonicotinic acid (55-22-1) MSDS. ChemicalBook.
  • Methyl 2-cyanoisonicotinate - SAFETY DATA SHEET.
  • 2-Cyano-6-methylpyridine - SAFETY DATA SHEET. (2025). TCI Chemicals.
  • Methyl nicotinate - SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Methyl 2-cyanoisonicotinate - SAFETY DATA SHEET. (2024). Fisher Scientific.
  • ISONICOTINIC ACID - GHS Safety Data Sheet. SD Fine-Chem.
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